Baciphelacin
Description
Structure
2D Structure
Properties
CAS No. |
57765-71-6 |
|---|---|
Molecular Formula |
C22H34N2O6 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
5-amino-3,4-dihydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]-2-methylheptanamide |
InChI |
InChI=1S/C22H34N2O6/c1-5-14(23)20(27)19(26)12(4)21(28)24-15(9-11(2)3)17-10-13-7-6-8-16(25)18(13)22(29)30-17/h6-8,11-12,14-15,17,19-20,25-27H,5,9-10,23H2,1-4H3,(H,24,28) |
InChI Key |
NGHPDQGNXFFIQH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C(C(C)C(=O)NC(CC(C)C)C1CC2=C(C(=CC=C2)O)C(=O)O1)O)O)N |
Synonyms |
baciphelacin |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of Baciphelacin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Baciphelacin is an antibiotic that selectively inhibits protein synthesis in eukaryotic organisms, with pronounced activity in mammalian cell lines.[1] Extensive research, primarily from foundational studies, indicates that its mechanism of action targets the initial phases of protein translation. This technical guide synthesizes the available data on this compound's mode of action, presenting its effects on cellular processes, detailing plausible experimental methodologies for its study, and providing visualizations of its proposed mechanism and associated experimental workflows. While our understanding of this compound's precise molecular interactions remains incomplete, this document provides a comprehensive overview based on the current body of scientific literature.
Introduction
This compound, an antibiotic produced by Bacillus thiaminolyticus, has been identified as a potent and specific inhibitor of eukaryotic protein synthesis.[1] Unlike many antibiotics that target bacterial machinery, this compound demonstrates selectivity for eukaryotic cells, making it a subject of interest for understanding the intricacies of eukaryotic translation and for potential therapeutic applications. Chemically, this compound is classified as an organooxygen and organonitrogen compound and is functionally related to a delta-amino acid. This guide delves into the core mechanism of this compound, summarizing key experimental findings and providing detailed hypothetical protocols for its characterization.
Core Mechanism of Action
The primary mechanism of this compound is the inhibition of protein synthesis. Crucially, it does not interfere with DNA or RNA synthesis, indicating a specific action on the translational machinery.[1] The inhibitory effect is potent, with a concentration of approximately 10-7 M causing a 50% reduction in protein synthesis in HeLa cells.[1]
The available evidence points towards two potential targets in the translation process:
-
Initiation of Translation: This is the most likely point of inhibition. This hypothesis is supported by the observation that this compound inhibits protein synthesis in a rabbit reticulocyte cell-free system but not in a wheat germ cell-free system.[1] These two systems have known differences in their initiation factor requirements, suggesting that this compound may target a factor or process specific to the mammalian initiation pathway.
-
tRNA Charging: An alternative, though less emphasized, hypothesis is that this compound may interfere with the aminoacylation of tRNA, the process of attaching an amino acid to its corresponding tRNA molecule.[1]
Experiments have shown that this compound does not inhibit the elongation phase of protein synthesis, as it has no effect on substrate binding to the ribosome, peptide bond formation, or polyphenylalanine synthesis in cell-free systems.[1]
Organism Specificity
This compound exhibits a specific range of activity. It is a potent inhibitor in mammalian cell lines, such as HeLa cells, and also shows activity against the protozoan Trypanosoma brucei.[1] However, it is notably ineffective against the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli, highlighting its specificity for certain eukaryotic translation systems.[1]
Quantitative Data
The available quantitative data for this compound is limited. The primary reported metric is its half-maximal inhibitory concentration (IC50) for protein synthesis in a mammalian cell line.
| Parameter | Value | Cell Line | Reference |
| IC50 (Protein Synthesis Inhibition) | ~1 x 10-7 M | HeLa | [1] |
Experimental Protocols
Protein Synthesis Inhibition Assay in HeLa Cells
This assay is used to determine the effect of this compound on overall protein synthesis in a cellular context.
Methodology:
-
Cell Culture: HeLa cells are cultured in a suitable medium (e.g., DMEM with 10% fetal bovine serum) to approximately 80% confluency in multi-well plates.
-
Treatment: The culture medium is replaced with a fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included. Cells are incubated for a predetermined period (e.g., 2-4 hours).
-
Radiolabeling: A radiolabeled amino acid, typically 35S-methionine or 3H-leucine, is added to each well and incubated for a short period (e.g., 30-60 minutes) to allow for incorporation into newly synthesized proteins.
-
Cell Lysis: The cells are washed with cold PBS and then lysed using a suitable lysis buffer (e.g., RIPA buffer).
-
Protein Precipitation: The total protein is precipitated using trichloroacetic acid (TCA).
-
Quantification: The amount of incorporated radioactivity in the precipitated protein is measured using a scintillation counter.
-
Data Analysis: The percentage of protein synthesis inhibition is calculated relative to the vehicle control for each this compound concentration. The IC50 value is determined by plotting the inhibition percentage against the log of the this compound concentration and fitting the data to a dose-response curve.
In Vitro Translation Assay (Rabbit Reticulocyte Lysate)
This cell-free assay helps to pinpoint the stage of translation that is inhibited.
Methodology:
-
Lysate Preparation: A commercially available nuclease-treated rabbit reticulocyte lysate, which contains all the necessary components for translation (ribosomes, tRNAs, initiation and elongation factors), is used.
-
Reaction Mixture: The reaction mixture is prepared containing the lysate, an amino acid mixture (including a radiolabeled amino acid like 35S-methionine), an energy source (ATP and GTP), and an mRNA template (e.g., globin mRNA).
-
Inhibitor Addition: Different concentrations of this compound are added to the reaction mixtures. A control reaction without the inhibitor is also prepared.
-
Incubation: The reactions are incubated at 30°C for 60-90 minutes to allow for protein synthesis.
-
Analysis: The newly synthesized proteins are separated by SDS-PAGE. The gel is then dried and exposed to an X-ray film or a phosphorimager to visualize the radiolabeled proteins.
-
Quantification: The intensity of the protein bands is quantified to determine the extent of translation inhibition at each this compound concentration.
tRNA Charging Assay
This assay would be necessary to investigate the hypothesis that this compound inhibits the aminoacylation of tRNA.
Methodology:
-
Preparation of Components: Purified total tRNA, a specific aminoacyl-tRNA synthetase, and the corresponding radiolabeled amino acid are required.
-
Reaction Setup: The reaction is set up in a buffer containing ATP, Mg2+, the aminoacyl-tRNA synthetase, total tRNA, and the radiolabeled amino acid.
-
Inhibitor Addition: Various concentrations of this compound are added to the reaction mixtures.
-
Incubation: The reaction is incubated at 37°C for a specific time to allow for tRNA charging.
-
Precipitation and Washing: The reaction is stopped, and the charged tRNA is precipitated onto filter paper using cold TCA. The filters are washed to remove any unincorporated radiolabeled amino acid.
-
Quantification: The radioactivity retained on the filters, which corresponds to the amount of charged tRNA, is measured using a scintillation counter.
-
Data Analysis: The level of tRNA charging in the presence of this compound is compared to the control to determine the inhibitory effect.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Hypothetical mechanism of this compound action.
Caption: Experimental workflows for studying this compound.
Conclusion and Future Directions
This compound is a specific inhibitor of eukaryotic protein synthesis, likely targeting the initiation phase of translation or, alternatively, tRNA charging. Its efficacy in mammalian cells and its distinct spectrum of activity make it a valuable tool for studying the eukaryotic translational machinery.
Significant gaps in our knowledge remain. The precise molecular target of this compound has yet to be identified. Future research should focus on:
-
Target Identification: Utilizing modern techniques such as affinity chromatography with a labeled this compound analog, followed by mass spectrometry, to identify its binding partners within the cell.
-
Elucidation of Molecular Interactions: Structural biology studies, such as X-ray crystallography or cryo-electron microscopy, could reveal the binding site of this compound on its target protein or ribosomal component.
-
Kinetic Studies: Detailed kinetic analyses are needed to understand how this compound affects the enzymatic activity of its target, be it an initiation factor or an aminoacyl-tRNA synthetase.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound could provide insights into the chemical moieties crucial for its inhibitory activity and could lead to the development of more potent or specific inhibitors.
A more profound understanding of this compound's mechanism of action will not only enhance our knowledge of eukaryotic translation but may also open avenues for the development of novel therapeutic agents.
References
Baciphelacin: A Technical Guide to its Discovery, Origin, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antibiotic Baciphelacin, from its discovery and origin to its biochemical mechanism of action. The information is compiled to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and microbiology.
Discovery and Origin
This compound is an antibiotic discovered and isolated from the culture broth of the bacterium Bacillus thiaminolyticus (strain B-1-7).[1] It has also been reported in Paenibacillus thiaminolyticus.[1] The initial discovery highlighted its potent inhibitory effects on protein synthesis in eukaryotic cells, particularly in mammalian cell lines such as HeLa cells.[2][3]
Isolation and Purification
While specific, detailed protocols for the isolation and purification of this compound are not extensively documented in the available literature, a general methodology can be inferred based on standard practices for isolating bacterial secondary metabolites.
Fermentation
The production of this compound begins with the fermentation of Bacillus thiaminolyticus in a suitable liquid culture medium. The composition of the medium, temperature, pH, and aeration are critical parameters that would be optimized to maximize the yield of the antibiotic.
Extraction and Purification
Following fermentation, the culture broth is processed to isolate and purify this compound. A plausible experimental protocol would involve the following steps:
-
Centrifugation/Filtration: The bacterial cells are separated from the culture broth, which contains the secreted this compound.
-
Solvent Extraction: The culture filtrate is extracted with a water-immiscible organic solvent (e.g., ethyl acetate, butanol) to transfer this compound from the aqueous phase to the organic phase.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques to purify this compound. This typically involves:
-
Adsorption Chromatography: Using silica gel or alumina to separate compounds based on their polarity.
-
Ion-Exchange Chromatography: To separate molecules based on their net charge.
-
Size-Exclusion Chromatography (Gel Filtration): To separate molecules based on their size.
-
High-Performance Liquid Chromatography (HPLC): As a final polishing step to obtain highly pure this compound.
-
Experimental Workflow
The following diagram illustrates a logical workflow for the isolation and purification of this compound.
Physicochemical Properties
The known physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₂H₃₄N₂O₆ |
| Molecular Weight | 422.5 g/mol |
| Appearance | Data not available in search results |
| Melting Point | Data not available in search results |
| Solubility | Data not available in search results |
Mechanism of Action
This compound is a potent inhibitor of protein synthesis in eukaryotic cells.[2] It does not affect DNA or RNA synthesis.[2] The primary mechanism of action is believed to be the inhibition of the initiation of translation or the charging of tRNA.[2][3] This selective action on eukaryotic systems makes it a subject of interest for potential therapeutic applications.
The following diagram illustrates the general pathway of eukaryotic translation initiation and the putative point of inhibition by this compound.
Quantitative Data
The biological activity of this compound has been quantified, particularly its effect on protein synthesis in HeLa cells.
| Assay | Organism/Cell Line | Value |
| Protein Synthesis Inhibition (IC₅₀) | HeLa cells | ~10⁻⁷ M |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Biosynthesis
The biosynthetic pathway of this compound has not been fully elucidated in the available literature. Based on its chemical structure, which contains both amino acid and polyketide-like moieties, it is plausible that this compound is synthesized via a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) pathway. Such hybrid pathways are common for the biosynthesis of complex natural products in bacteria. Further research, including genomic analysis of Bacillus thiaminolyticus and isotopic labeling studies, would be required to delineate the precise biosynthetic route.
References
Baciphelacin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Baciphelacin is a naturally occurring antibiotic produced by the bacterium Paenibacillus thiaminolyticus (formerly Bacillus thiaminolyticus). It has garnered interest for its potent and specific inhibitory activity against eukaryotic protein synthesis, positioning it as a potential candidate for further investigation in drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, with a focus on its mechanism of action as a eukaryotic translation inhibitor. Detailed experimental protocols for its isolation and biological assessment are also presented, alongside visualizations of key experimental workflows.
Chemical Structure and Physicochemical Properties
This compound is an isocoumarin antibiotic. Its chemical structure was elucidated through a combination of spectroscopic analyses and chemical degradation.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₄N₂O₆ | [1][2] |
| Molecular Weight | 422.52 g/mol | [1] |
| IUPAC Name | 5-amino-3,4-dihydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]-2-methylheptanamide | [2] |
| CAS Number | 57765-71-6 | [1] |
| Appearance | Colorless needles | [1] |
| Melting Point | 158 - 160 °C | [1] |
| Optical Rotation | [α]D²⁵ -35° (c 1, methanol) | [1] |
| Solubility | Soluble in methanol, ethanol, and dimethyl sulfoxide. Slightly soluble in water and acetone. Insoluble in n-hexane, chloroform, and ethyl acetate. | [1] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data | Reference |
| UV-Vis (Methanol) | λmax (ε): 246 nm (8,300), 315 nm (3,600) | [1] |
| Infrared (KBr) | νmax: 3350, 1680, 1620, 1580, 1460, 1380, 1290, 1200, 1160, 1080, 1040, 980, 840 cm⁻¹ | [1] |
| ¹H NMR (100 MHz, CD₃OD) | δ (ppm): 0.8-1.0 (m, 9H), 1.1-1.9 (m, 8H), 2.8-3.2 (m, 3H), 3.6-4.0 (m, 2H), 4.4-4.7 (m, 1H), 6.7-7.6 (m, 3H) | [1] |
| ¹³C NMR (CD₃OD) | Not available in searched resources. | |
| Mass Spectrometry | High-resolution MS: m/z 422.2417 (M⁺), calculated for C₂₂H₃₄N₂O₆: 422.2417 | [2] |
Biological Activity and Mechanism of Action
This compound is a potent and selective inhibitor of protein synthesis in eukaryotic cells. It has no effect on DNA or RNA synthesis.[3]
Table 3: Biological Activity of this compound
| Assay | Organism/Cell Line | IC₅₀ | Reference |
| Protein Synthesis Inhibition | HeLa cells | ~1 x 10⁻⁷ M | [3] |
| Protein Synthesis Inhibition | Rabbit reticulocyte lysate | Active | [3] |
| Protein Synthesis Inhibition | Saccharomyces cerevisiae | No effect | [3] |
| Protein Synthesis Inhibition | Escherichia coli | No effect | [3] |
| Antiprotozoal Activity | Trypanosoma brucei | Inhibitory | [3] |
The mechanism of action of this compound is believed to be at the level of translation initiation or the charging of tRNA.[3] Studies have shown that it does not inhibit peptide bond formation or the binding of substrates to the ribosome.[3]
Experimental Protocols
Isolation and Purification of this compound
The following protocol is based on the original method described for the isolation of this compound from the culture broth of Paenibacillus thiaminolyticus.
Methodology:
-
Fermentation: Paenibacillus thiaminolyticus is cultured in a suitable medium to produce this compound.
-
Centrifugation: The culture broth is centrifuged to separate the bacterial cells from the supernatant.
-
Supernatant Collection: The supernatant, containing the secreted this compound, is collected.
-
Solvent Extraction: The pH of the supernatant is adjusted to 3.0 with HCl, and it is then extracted with n-butanol.
-
Concentration: The n-butanol layer is concentrated under reduced pressure to yield a crude extract.
-
Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a chloroform-methanol solvent system.
-
Fraction Collection: Fractions are collected and assayed for biological activity to identify those containing this compound.
-
Sephadex LH-20 Chromatography: The active fractions are further purified by chromatography on a Sephadex LH-20 column using methanol as the eluent.
-
Crystallization: The purified this compound is crystallized from a methanol-water mixture to obtain colorless needles.
In Vitro Protein Synthesis Inhibition Assay
This protocol describes a general method to assess the inhibitory effect of this compound on eukaryotic protein synthesis using a rabbit reticulocyte lysate system.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing rabbit reticulocyte lysate, a template mRNA (e.g., globin mRNA), a mixture of amino acids including a radiolabeled amino acid such as [³H]-leucine, and various concentrations of this compound (or a vehicle control).
-
Incubation: The reaction mixtures are incubated at 30°C for a specified time (e.g., 60 minutes) to allow for protein synthesis.
-
Protein Precipitation: The reaction is stopped, and the newly synthesized proteins are precipitated using trichloroacetic acid (TCA).
-
Filtration and Washing: The protein precipitate is collected by filtration and washed to remove unincorporated radiolabeled amino acids.
-
Radioactivity Measurement: The amount of radioactivity incorporated into the precipitated protein is measured using a scintillation counter.
-
Inhibition Calculation: The percentage of inhibition of protein synthesis is calculated by comparing the radioactivity in the this compound-treated samples to the control samples.
Signaling Pathways and Logical Relationships
While the precise molecular target of this compound within the translation initiation pathway is not yet fully elucidated, its mode of action can be represented in a logical diagram.
This diagram illustrates that this compound interferes with the formation of the 80S initiation complex, a critical step for the commencement of protein synthesis. The exact component of this complex that this compound interacts with remains a subject for further investigation.
Conclusion
This compound represents an interesting natural product with a specific mechanism of action against a fundamental cellular process in eukaryotes. Its potent activity and selectivity warrant further exploration for potential therapeutic applications. This technical guide provides a foundational repository of its known chemical and biological properties to aid researchers in this endeavor. Further studies are required to fully elucidate its molecular target, biosynthetic pathway, and potential for derivatization to enhance its pharmacological properties.
References
- 1. Letter: A new antibiotic, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mersacidin, a new antibiotic from Bacillus. Fermentation, isolation, purification and chemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New antibiotic U-64846: fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Biosynthesis of Baciphelacin: A Call for Further Research
An In-depth Review of a Promising Eukaryotic Translation Inhibitor
Baciphelacin, a natural product isolated from Bacillus thiaminolyticus, has garnered attention for its potent and selective inhibition of eukaryotic protein synthesis.[1] Its unique chemical structure, featuring an isocoumarin core linked to a modified fatty acid chain, presents a compelling target for biosynthetic investigation and future drug development. Despite its discovery decades ago, the intricate enzymatic machinery responsible for constructing this complex molecule remains largely uncharacterized in publicly accessible scientific literature. This guide synthesizes the current knowledge of this compound and highlights the significant gaps in understanding its biosynthesis, thereby serving as a call to the scientific community for further exploration.
Unveiling the Structure of this compound
This compound is chemically identified as 5-amino-2,5,6,7-tetradeoxy-N-(1-(3,4-dihydro-8-hydroxy-1-oxo-1H-2-benzopyran-3-yl)-3-methylbutyl)-2-methylheptonamide.[2] Its molecular formula is C22H34N2O6.[2] The molecule consists of two principal moieties: a 3,4-dihydro-8-hydroxy-1-oxo-1H-isocoumarin ring and a novel C14 amino fatty acid side chain. This intricate architecture suggests a hybrid biosynthetic origin, likely involving both polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathways, a common theme in the biosynthesis of complex bacterial secondary metabolites.
The Producing Organism: Bacillus thiaminolyticus
This compound is produced by the bacterium Bacillus thiaminolyticus.[1] While the genus Bacillus is a well-known producer of a diverse array of bioactive secondary metabolites, including antibiotics like bacitracin, the specific genetic and enzymatic systems dedicated to this compound synthesis in B. thiaminolyticus have not been elucidated. Genomic sequencing of this particular strain and subsequent bioinformatic analysis of its biosynthetic gene clusters (BGCs) would be a critical first step in unraveling the pathway.
The Black Box of Biosynthesis: A Pathway Awaiting Discovery
A thorough review of existing literature reveals a conspicuous absence of detailed studies on the this compound biosynthesis pathway. Key information that is currently unavailable includes:
-
The Biosynthetic Gene Cluster (BGC): The specific genes encoding the enzymes responsible for this compound synthesis have not been identified. The discovery and annotation of this gene cluster are paramount to understanding the pathway.
-
Precursor Molecules: The primary metabolic building blocks that feed into the this compound pathway are unknown. It is hypothesized that acetate units (for the polyketide portion) and amino acids (for the peptide portion) are likely precursors.
-
Enzymatic Steps: The sequence of enzymatic reactions, including the key PKS and NRPS modules, tailoring enzymes such as hydroxylases, methyltransferases, and aminotransferases, remains to be determined.
-
Regulatory Mechanisms: The cellular signals and regulatory networks that control the expression of the this compound BGC are not understood.
A Hypothetical Glimpse: A Proposed Biosynthetic Logic
Based on the structure of this compound and established principles of secondary metabolite biosynthesis, a speculative pathway can be proposed. This hypothetical model can serve as a framework for future experimental investigation.
Proposed Biosynthetic Logic Diagram
References
Baciphelacin: A Technical Guide to its Molecular Properties and Mechanism of Action as a Eukaryotic Translation Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molecular characteristics and biological activity of Baciphelacin, a notable inhibitor of eukaryotic protein synthesis. The information is compiled to support research and development efforts in the fields of molecular biology, pharmacology, and drug discovery.
Core Molecular Data
This compound is an antibiotic produced by the bacterium Bacillus thiaminolyticus. Its fundamental molecular properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C22H34N2O6 | [1] |
| Molecular Weight | 422.52 g/mol | [1][2] |
| Monoisotopic Mass | 422.2417 Da | [3] |
| CAS Number | 57765-71-6 | [1][2] |
Mechanism of Action: Inhibition of Eukaryotic Protein Synthesis
This compound has been identified as a potent and specific inhibitor of protein synthesis in eukaryotic cells, including mammalian cell lines such as HeLa cells.[4] It demonstrates no significant effect on DNA or RNA synthesis, indicating a targeted action on the translational machinery.[4] The primary mechanism of this compound is believed to be the inhibition of the initiation phase of translation or the interference with the charging of tRNA, a critical step in preparing amino acids for protein synthesis.[4]
Experimental Protocols
The following sections outline detailed methodologies for key experiments that are fundamental to elucidating the mechanism of action of this compound.
In Vitro Protein Synthesis Inhibition Assay using Rabbit Reticulocyte Lysate
This assay is crucial for determining the direct inhibitory effect of a compound on the core translational machinery in a cell-free system.
Materials:
-
Nuclease-treated Rabbit Reticulocyte Lysate
-
Amino Acid Mixture (minus methionine)
-
[35S]-Methionine
-
RNase Inhibitor
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Control mRNA (e.g., Luciferase mRNA)
-
Nuclease-free water
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: On ice, prepare reaction tubes each containing rabbit reticulocyte lysate, amino acid mixture (minus methionine), RNase inhibitor, and nuclease-free water.
-
Addition of Inhibitor: Add varying concentrations of this compound to the experimental tubes. For control tubes, add the corresponding volume of the solvent.
-
Initiation of Translation: Add the control mRNA and [35S]-methionine to each tube to start the translation reaction.
-
Incubation: Incubate the reaction mixtures at 30°C for 60-90 minutes.
-
Termination and Precipitation: Stop the reaction by placing the tubes on ice. Precipitate the newly synthesized, radiolabeled proteins by adding cold TCA.
-
Sample Collection: Collect the precipitated proteins by vacuum filtration through glass fiber filters. Wash the filters with cold TCA and then ethanol to remove unincorporated [35S]-methionine.
-
Quantification: Place the dried filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter. The amount of radioactivity is directly proportional to the level of protein synthesis.
-
Data Analysis: Compare the radioactivity counts from the this compound-treated samples to the control samples to determine the concentration-dependent inhibitory effect of the compound.
Cellular Protein Synthesis Inhibition Assay in HeLa Cells
This assay assesses the effect of the compound on protein synthesis within a living cellular context.
Materials:
-
HeLa cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
[35S]-Methionine
-
Test compound (this compound)
-
Lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and autoradiography equipment
Procedure:
-
Cell Culture: Plate HeLa cells in multi-well plates and culture until they reach approximately 70-80% confluency.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a predetermined period. Include a solvent-treated control group.
-
Radiolabeling: Following treatment, replace the medium with a methionine-free medium containing [35S]-methionine and the respective concentrations of this compound. Incubate for a short period (e.g., 30-60 minutes) to label newly synthesized proteins.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the total protein concentration in each lysate using a protein quantification assay.
-
Analysis of Protein Synthesis:
-
TCA Precipitation: Take an aliquot of the lysate and perform TCA precipitation as described in the in vitro assay to quantify total protein synthesis.
-
SDS-PAGE and Autoradiography: Separate the proteins from the lysates by SDS-PAGE. Dry the gel and expose it to an X-ray film or a phosphorimager screen to visualize the radiolabeled proteins. This allows for the observation of the global inhibition of protein synthesis.
-
Visualizing the Target Pathway: Eukaryotic Translation Initiation
The following diagram illustrates the key stages of eukaryotic translation initiation, the putative target of this compound. This compound is hypothesized to interfere with the formation of the 48S pre-initiation complex or the charging of the initiator tRNA (Met-tRNAi).
Figure 1. A simplified diagram of the eukaryotic translation initiation pathway, indicating the potential points of inhibition by this compound.
References
Spectroscopic Profile of Baciphelacin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectroscopic data for Baciphelacin, a eukaryotic translation inhibitor produced by Paenibacillus thiaminolyticus (formerly Bacillus thiaminolyticus). The information presented herein is crucial for the identification, characterization, and further development of this antibiotic.
Mass Spectrometry Data
High-resolution mass spectrometry has been pivotal in determining the elemental composition and exact mass of this compound. This data is fundamental for confirming the molecular formula and for subsequent structural elucidation studies.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Observed Value |
| Molecular Formula | C₂₂H₃₄N₂O₆ |
| Exact Mass | 422.24168681 Da |
Experimental Protocol: Mass Spectrometry
The precise methodology for obtaining the mass spectrum of this compound would typically involve the following steps:
-
Sample Preparation: A purified sample of this compound is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration appropriate for the instrument's sensitivity.
-
Ionization: The sample is introduced into the mass spectrometer and ionized using a soft ionization technique, such as Electrospray Ionization (ESI), to minimize fragmentation and preserve the molecular ion.
-
Mass Analysis: The ionized molecules are then guided into a high-resolution mass analyzer, for instance, a Time-of-Flight (TOF) or Orbitrap analyzer. These instruments are capable of measuring mass-to-charge ratios with high accuracy and resolving power.
-
Data Acquisition: The detector records the abundance of ions at each mass-to-charge ratio, generating a mass spectrum. The peak corresponding to the protonated molecule ([M+H]⁺) or other adducts is used to determine the exact mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Detailed ¹H and ¹³C NMR data for this compound have not been publicly available in tabulated form in the reviewed literature. The original 1975 publication by Okazaki et al. in The Journal of Antibiotics titled "A new antibiotic, this compound," which would contain this specific data, is not readily accessible in full-text format through standard search methodologies.
For the purpose of this guide, a generalized experimental protocol for acquiring such data is provided below.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A pure sample of this compound (typically 1-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Instrument Setup: The NMR experiments are performed on a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument is tuned and shimmed for the specific sample to ensure optimal resolution and sensitivity.
-
¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include the spectral width, number of scans, relaxation delay, and acquisition time. Water suppression techniques may be employed if residual water is present in the solvent.
-
¹³C NMR Acquisition: A one-dimensional carbon NMR spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are typically required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.
-
2D NMR Experiments (for structural elucidation): To fully assign the structure, a suite of two-dimensional NMR experiments would be conducted, including:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, crucial for connecting different parts of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
-
-
Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts (δ) are referenced to the residual solvent peak or an internal standard (e.g., TMS). The coupling constants (J) are measured from the ¹H NMR spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic characterization of a natural product like this compound.
A Comprehensive Technical Guide to the Solubility and Stability of Bacitracin
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The information provided in this document is based on publicly available data for "Bacitracin." The initial query for "Baciphelacin" did not yield significant results, and it is presumed to be a misspelling of Bacitracin.
Introduction
Bacitracin is a polypeptide antibiotic complex produced by strains of Bacillus subtilis and Bacillus licheniformis.[1] It is primarily active against Gram-positive bacteria.[2] The commercial form of bacitracin is a mixture of at least nine structurally similar cyclic peptides, with Bacitracin A being the major and most microbiologically active component.[1][3] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by interfering with the dephosphorylation of C55-isoprenyl pyrophosphate, a lipid carrier molecule essential for the transport of peptidoglycan precursors across the cell membrane.[4]
A thorough understanding of the solubility and stability of bacitracin is critical for its formulation, delivery, and therapeutic efficacy. This technical guide provides a detailed overview of the solubility of bacitracin in various solvents and its stability under different environmental conditions.
Solubility of Bacitracin
Bacitracin's solubility is largely dictated by its polypeptide nature, exhibiting a preference for polar protic solvents. The solubility can be influenced by the specific salt form of bacitracin (e.g., bacitracin zinc has different solubility characteristics).
Qualitative and Quantitative Solubility Data
The following table summarizes the solubility of the bacitracin complex in a range of common laboratory solvents.
| Solvent Category | Solvent | Solubility |
| Aqueous Solvents | Water | Freely soluble[2][5] |
| 1 N HCl | 50 mg/mL[3] | |
| Alcohols | Methanol | Freely soluble[2][5] |
| Ethanol | Soluble[5][6] | |
| n-Butanol | Soluble[6] | |
| Isopropanol | Soluble[6] | |
| Cyclohexanol | Soluble[6] | |
| Ketones | Acetone | Slightly soluble to practically insoluble[2][6][7] |
| Cyclohexanone | Slightly soluble[6] | |
| Ethers | Diethyl Ether | Practically insoluble[2][6] |
| Other Organic Solvents | Glacial Acetic Acid | Soluble[7] |
| Chloroform | Practically insoluble[2] | |
| Benzene | Slightly soluble[2] | |
| DMSO | Soluble (up to 10 mM)[8] |
Note: "Freely soluble" is generally defined as requiring less than 10 parts of solvent for 1 part of solute. Quantitative values are provided where available.
Stability of Bacitracin
Bacitracin is susceptible to degradation under various conditions, including pH, temperature, light, and humidity. Understanding these degradation pathways is crucial for maintaining its potency and ensuring the safety of its formulations.
pH Stability
The stability of bacitracin in aqueous solutions is highly dependent on pH. It is most stable in the pH range of 5 to 7.[2] Bacitracin is rapidly inactivated in solutions with a pH below 4 or above 9.[7]
Temperature and Light Stability
Aqueous solutions of bacitracin are unstable at room temperature but can be stored for up to one week at 2-8°C.[7] Dry bacitracin powder should be stored at 2-15°C and protected from direct sunlight.[7] It is hygroscopic and will gradually degrade upon exposure to a humid atmosphere, with the rate of decomposition increasing at higher temperatures.[5]
Formulation Stability
Bacitracin is stable in anhydrous grease bases like petrolatum, paraffins, and lanolin.[7] However, it is not stable in water-miscible bases.[7]
Incompatibilities
Bacitracin can be precipitated from solutions by many heavy metal salts.[7] It is also inactivated by substances such as benzoates, salicylates, tannates, cetylpyridinium chloride, benzalkonium chloride, and sodium lauryl sulfate.[7]
Degradation Pathways
The primary chemical degradation pathways for bacitracin in aqueous solutions are oxidation and deamidation.[9][10]
-
Oxidation: This is the major degradation mechanism in water. The primary active components (A, B1, B2, B3) are oxidized to their corresponding less active or inactive products (F, H1, H2, H3).[9][10]
-
Deamidation: This pathway is favored in alkaline solutions.[9][10]
The oxidative degradation products are relatively stable, whereas the deamidation products are more unstable.[9]
Caption: Major degradation pathways of Bacitracin.
Experimental Protocols
Solubility Determination (Shake-Flask Method)
A standard method for determining the solubility of a compound is the shake-flask method.
-
Preparation: Add an excess amount of bacitracin powder to a known volume of the desired solvent in a sealed container (e.g., a glass vial).
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of bacitracin in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Stability Indicating HPLC Method
A stability-indicating HPLC method is essential for separating and quantifying bacitracin and its degradation products.
-
Sample Preparation for Stability Studies:
-
Accurately weigh approximately 20 mg of the bacitracin sample.
-
Transfer the sample to a 10 mL volumetric flask.
-
Dissolve the sample in 6 mL of methanol.
-
Dilute to the final volume with a suitable buffer solution.
-
Sonicate the solution for approximately 5 minutes.
-
Filter the solution through a 0.45 µm membrane filter prior to injection.[11]
-
-
HPLC System and Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient elution is typically used.
-
Mobile Phase A: An aqueous buffer such as 0.2% ammonium acetate adjusted to pH 6.2.[12]
-
Mobile Phase B: Methanol or acetonitrile.[12]
-
The addition of a chelating agent like EDTA to the mobile phase can improve the recovery and peak shape of bacitracin components by sequestering metal ions in the HPLC system.[13]
-
-
Flow Rate: Typically 1.0 mL/min.[12]
-
Column Temperature: Maintained at 30°C.[12]
-
Caption: Workflow for HPLC stability testing of Bacitracin.
Stress Testing Protocols
To investigate degradation pathways, stress testing is performed under exaggerated conditions.
-
Oxidative Stress:
-
Dissolve approximately 50 mg of bacitracin in a mixture of 5 mL formic acid and 0.25 mL of 30% hydrogen peroxide.
-
Allow the solution to stand at room temperature for 30 minutes.
-
Dilute an aliquot of the solution and adjust the pH to 7.0 with an ammonia solution.
-
Analyze the resulting solution by HPLC.[12]
-
-
Acid/Heat Stress (Epimerization):
-
Dissolve approximately 50 mg of bacitracin in 10 mL of a 3% (m/v) acetic acid solution.
-
Heat the solution at 37°C.
-
Take aliquots at various time points (e.g., 12, 24, and 36 hours), dilute with water, and analyze by HPLC.[12]
-
Conclusion
This technical guide has summarized the critical information regarding the solubility and stability of bacitracin. It is a polypeptide antibiotic that is freely soluble in polar protic solvents like water and methanol but has limited solubility in non-polar organic solvents. The stability of bacitracin is significantly influenced by pH, temperature, and the presence of moisture, with oxidation and deamidation being the primary degradation pathways. The provided experimental protocols offer a foundation for researchers and drug development professionals to accurately assess the solubility and stability of bacitracin in various formulations. A thorough characterization of these properties is essential for the development of safe, stable, and effective bacitracin-containing drug products.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.who.int [cdn.who.int]
- 6. journals.asm.org [journals.asm.org]
- 7. Bacitracin | C66H103N17O16S | CID 10909430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Bacitracin | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 9. Pathways of chemical degradation of polypeptide antibiotic bacitracin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Analysis of bacitracin and its related substances by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. Optimization of HPLC method for stability testing of bacitracin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activities of Baciphelacin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baciphelacin is a metabolite produced by the bacterium Bacillus thiaminolyticus (also known as Paenibillus thiaminolyticus).[1] It is classified as an isocoumarin antibiotic. This document provides a comprehensive overview of the known biological activities of this compound, with a focus on its mechanism of action, quantitative data, and the experimental protocols used for its characterization.
Core Biological Activity: Inhibition of Eukaryotic Protein Synthesis
The most significant and well-documented biological activity of this compound is its potent and selective inhibition of protein synthesis in eukaryotic cells.[1] This activity has been observed in mammalian cell lines and protozoa, but notably not in bacteria or yeast.[1]
Mechanism of Action
This compound specifically targets the translational machinery in eukaryotes. Studies have indicated that it does not affect DNA or RNA synthesis.[1] The primary mechanism is believed to be the inhibition of the initiation phase of protein translation or interference with the charging of tRNA molecules.[1] It has been shown to block in vitro protein synthesis in a rabbit reticulocyte cell-free system, which is a common model for eukaryotic translation.[1] However, it does not inhibit translation in a wheat cell-free system, suggesting a degree of specificity within eukaryotic systems.[1] Further research has shown that this compound does not interfere with the binding of substrates to the ribosome, peptide bond formation, or polyphenylalanine synthesis, reinforcing the hypothesis that its target is at the initiation stage.[1]
Caption: Proposed mechanism of this compound action.
Quantitative Data
The available quantitative data for this compound's biological activity is primarily focused on its inhibition of protein synthesis.
| Activity | Test System | Value | Reference |
| Protein Synthesis Inhibition | Intact HeLa Cells | IC50 ≈ 10-7 M | [1] |
| Anti-protozoal Activity | Trypanosoma brucei | Active (qualitative) | [1] |
Spectrum of Activity
Eukaryotic Cells
This compound demonstrates potent activity against mammalian cell lines, such as HeLa cells, and the protozoan parasite Trypanosoma brucei.[1]
Bacteria and Fungi
Current literature indicates that this compound has no effect on protein synthesis in the bacterium Escherichia coli or the yeast Saccharomyces cerevisiae.[1] While one source abstractly classifies it as an "Anti-Bacterial Agent," specific Minimum Inhibitory Concentration (MIC) data against a range of bacteria and fungi are not available in the reviewed literature.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are methodologies for key experiments related to this compound's biological activities.
Protocol 1: Determination of Protein Synthesis Inhibition in HeLa Cells
This protocol is based on the general methodology for assessing protein synthesis inhibition using radiolabeled amino acid incorporation.
Objective: To quantify the inhibitory effect of this compound on protein synthesis in a mammalian cell line.
Materials:
-
HeLa cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Radiolabeled amino acid (e.g., [35S]-Methionine or [3H]-Leucine)
-
Trichloroacetic acid (TCA)
-
Phosphate-buffered saline (PBS)
-
Scintillation fluid and counter
Procedure:
-
Cell Seeding: Seed HeLa cells in a multi-well plate at a density that allows for logarithmic growth during the experiment and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a predetermined period. Include a vehicle control (solvent only).
-
Radiolabeling: Add the radiolabeled amino acid to each well and incubate for a short period (e.g., 30-60 minutes) to allow for incorporation into newly synthesized proteins.
-
Cell Lysis and Precipitation: Wash the cells with cold PBS, then lyse the cells. Precipitate the proteins by adding cold TCA.
-
Washing: Wash the precipitate with TCA to remove unincorporated radiolabeled amino acids.
-
Quantification: Solubilize the protein precipitate and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value, the concentration at which 50% of protein synthesis is inhibited.
References
Methodological & Application
Application Note: A General Protocol for the Isolation and Purification of Antimicrobial Peptides from Bacillus Species
Abstract
This document outlines a comprehensive, multi-step protocol for the isolation and purification of a hypothetical antimicrobial peptide, here designated as Baciphelacin, from the fermentation broth of Bacillus thiaminolyticus. The methodology described herein provides a general framework applicable to the purification of various antimicrobial peptides from Bacillus cultures. The protocol employs a combination of acid precipitation, solid-phase extraction, and multi-modal chromatography to achieve a high degree of purity suitable for downstream analysis and characterization. All quantitative data from the purification process are summarized, and key workflows are visually represented.
Introduction
Bacillus species are prolific producers of a diverse array of secondary metabolites, including a variety of antimicrobial peptides (AMPs) with significant potential for therapeutic applications. These peptides often exhibit broad-spectrum activity against pathogenic bacteria and fungi. The effective isolation and purification of these compounds from complex fermentation broths are critical steps in their discovery and development. This protocol details a robust and reproducible workflow for this purpose.
The purification strategy involves an initial separation of the microbial cells from the culture supernatant, followed by the precipitation of proteins and larger molecules. The target peptide is then captured and concentrated using solid-phase extraction before being subjected to sequential chromatographic steps—cation exchange and reverse-phase high-performance liquid chromatography (RP-HPLC)—to achieve high purity.
Materials and Reagents
-
Bacillus thiaminolyticus culture
-
Tryptic Soy Broth (TSB)
-
Hydrochloric Acid (HCl), 6N
-
Sodium Hydroxide (NaOH), 4N
-
Methanol (HPLC grade)
-
Acetonitrile (ACN, HPLC grade)
-
Trifluoroacetic Acid (TFA)
-
Sodium Chloride (NaCl)
-
Sep-Pak C18 Cartridges
-
Cation Exchange Chromatography Column (e.g., SP Sepharose Fast Flow)
-
Reverse-Phase C18 HPLC Column (e.g., 5 µm, 4.6 x 250 mm)
-
Deionized (DI) Water
-
Microtiter plates (96-well)
-
Indicator strain (e.g., Micrococcus luteus)
Experimental Protocols
Fermentation of B. thiaminolyticus
-
Inoculate a single colony of B. thiaminolyticus into 50 mL of TSB medium.
-
Incubate at 30°C with shaking at 200 rpm for 16-18 hours to generate a seed culture.
-
Transfer the seed culture to 1 L of TSB in a 2.5 L flask and incubate at 30°C, 200 rpm for 48-72 hours.
-
Monitor peptide production by taking aliquots periodically and performing an antimicrobial activity assay (e.g., agar well diffusion assay against M. luteus).
Harvest and Acid Precipitation
-
Centrifuge the fermentation broth at 8,000 x g for 20 minutes at 4°C to pellet the bacterial cells.
-
Carefully decant the supernatant, which contains the secreted peptide.
-
Adjust the pH of the supernatant to 2.0 using 6N HCl while stirring on ice.
-
Allow the precipitate to form by incubating at 4°C for at least 4 hours (or overnight).
-
Centrifuge at 12,000 x g for 30 minutes at 4°C to pellet the precipitated proteins.
-
Collect the supernatant containing the acid-soluble peptide.
Solid-Phase Extraction (SPE)
-
Activate a Sep-Pak C18 cartridge by washing sequentially with 10 mL of methanol followed by 10 mL of DI water.
-
Load the acid-soluble supernatant onto the cartridge at a slow flow rate (approx. 2-3 mL/min).
-
Wash the cartridge with 20 mL of DI water containing 0.1% TFA to remove unbound impurities.
-
Elute the peptide fraction with 15 mL of 80% acetonitrile in 0.1% TFA.
-
Collect the eluate and lyophilize to dryness.
Cation Exchange Chromatography (CEX)
-
Reconstitute the lyophilized powder from SPE in 5 mL of binding buffer (e.g., 20 mM MES, pH 6.0).
-
Equilibrate the SP Sepharose column with 5 column volumes (CV) of binding buffer.
-
Load the sample onto the column.
-
Wash the column with 3 CV of binding buffer to remove non-adherent molecules.
-
Elute the bound peptides using a linear gradient of 0-1.0 M NaCl in binding buffer over 10 CV.
-
Collect 2 mL fractions and screen for antimicrobial activity.
-
Pool the active fractions and desalt using a Sep-Pak C18 cartridge as described in section 3.3. Lyophilize the final eluate.
Reverse-Phase HPLC (RP-HPLC)
-
Reconstitute the desalted CEX fraction in 500 µL of Mobile Phase A (0.1% TFA in water).
-
Equilibrate the C18 RP-HPLC column with Mobile Phase A.
-
Inject the sample onto the column.
-
Elute using a linear gradient of 5-60% Mobile Phase B (0.1% TFA in acetonitrile) over 45 minutes at a flow rate of 1 mL/min.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect peaks corresponding to active fractions and perform activity assays.
-
Pool the pure, active fractions and lyophilize.
Data Presentation
The following table summarizes the purification of a hypothetical antimicrobial peptide, this compound, from a 1 L culture of B. thiaminolyticus.
| Purification Step | Total Protein (mg) | Total Activity (AU) | Specific Activity (AU/mg) | Yield (%) | Purity Fold |
| Culture Supernatant | 1500 | 300,000 | 200 | 100 | 1 |
| Acid Precipitation | 450 | 270,000 | 600 | 90 | 3 |
| Solid-Phase Extraction | 90 | 243,000 | 2,700 | 81 | 13.5 |
| Cation Exchange Chrom. | 15 | 194,400 | 12,960 | 64.8 | 64.8 |
| RP-HPLC | 2.5 | 145,800 | 58,320 | 48.6 | 291.6 |
Note: Activity Units (AU) are defined as the reciprocal of the highest dilution showing complete inhibition of the indicator strain.
Visualizations
Experimental Workflow Diagram
The overall workflow for the isolation and purification of this compound is depicted below.
Caption: Workflow for this compound purification.
Hypothetical Regulatory Pathway for Peptide Production
The production of antimicrobial peptides in Bacillus is often regulated by a two-component system that responds to cell density (quorum sensing).
Caption: Hypothetical quorum sensing pathway.
Application Notes and Protocols: Extraction of Baciphelacin from Paenibacillus thiaminolyticus Culture Broth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baciphelacin is a bioactive compound produced by the bacterium Paenibacillus thiaminolyticus (formerly known as Bacillus thiaminolyticus).[1][2] It exhibits notable inhibitory effects on eukaryotic protein synthesis, making it a compound of interest for further investigation in drug development.[2] This document provides a detailed protocol for the extraction and partial purification of this compound from a fermentation culture broth. The methodology is based on established principles for the recovery of secondary metabolites from microbial cultures.
I. Fermentation of Paenibacillus thiaminolyticus
A critical prerequisite for successful extraction is the robust growth of Paenibacillus thiaminolyticus and optimal production of this compound. The following provides a general guideline for the fermentation process.
Experimental Protocol:
-
Inoculum Preparation:
-
Aseptically transfer a single colony of Paenibacillus thiaminolyticus from a nutrient agar plate to a flask containing a suitable seed culture medium.
-
Incubate the seed culture at an appropriate temperature (typically 28-37°C) with agitation for 24-48 hours to achieve a high cell density.
-
-
Production Fermentation:
-
Transfer the seed culture to a larger production fermenter containing a nutrient-rich medium designed to support the growth of Paenibacillus species and the production of secondary metabolites.
-
Maintain the fermentation under controlled conditions of temperature, pH, and aeration. The fermentation process is typically carried out for 48 to 96 hours.
-
II. Extraction and Purification of this compound
The following protocol outlines the steps for extracting and partially purifying this compound from the fermentation broth.
Experimental Protocol:
-
Separation of Biomass:
-
Following fermentation, harvest the culture broth.
-
Separate the bacterial cells from the supernatant by centrifugation at 8,000-10,000 x g for 15-20 minutes at 4°C. The this compound is expected to be present in the supernatant.
-
-
Solvent Extraction:
-
Adjust the pH of the cell-free supernatant to a slightly acidic to neutral range (e.g., pH 6.0-7.0) to ensure the stability and solubility of this compound.
-
Perform a liquid-liquid extraction by adding an equal volume of an appropriate organic solvent, such as ethyl acetate or chloroform, to the supernatant.
-
Agitate the mixture vigorously for at least 1 hour to ensure thorough mixing and transfer of this compound into the organic phase.
-
Allow the mixture to stand, leading to the separation of the aqueous and organic layers. This compound, being a moderately polar molecule, is expected to partition into the organic solvent.
-
-
Concentration:
-
Carefully collect the organic layer containing the extracted this compound.
-
Concentrate the organic extract under reduced pressure using a rotary evaporator to remove the solvent. This will yield a crude extract of this compound.
-
-
Purification:
-
Further purification of the crude extract can be achieved using chromatographic techniques.
-
Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto a silica gel column. Elute the column with a gradient of solvents (e.g., a mixture of hexane and ethyl acetate, followed by ethyl acetate and methanol) to separate this compound from other impurities.
-
High-Performance Liquid Chromatography (HPLC): For higher purity, the partially purified fractions can be subjected to reverse-phase HPLC (RP-HPLC) using a C18 column. A gradient of water and acetonitrile or methanol is commonly used for elution.
-
Quantitative Data Summary
The following table summarizes key parameters that can be optimized for the extraction of this compound. The values provided are based on general protocols for similar compounds and should be optimized for specific experimental conditions.
| Parameter | Value/Range | Notes |
| Centrifugation Speed | 8,000 - 10,000 x g | To efficiently pellet bacterial cells. |
| Supernatant pH | 6.0 - 7.0 | Optimal for this compound stability and extraction. |
| Extraction Solvent | Ethyl acetate or Chloroform | Chosen based on the polarity of this compound. |
| Solvent to Broth Ratio | 1:1 (v/v) | Can be adjusted to optimize extraction efficiency. |
| Agitation Time | 1 hour | To ensure complete partitioning into the organic phase. |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the extraction and purification of this compound.
Caption: Workflow for this compound extraction and purification.
Signaling Pathway Diagram (Logical Relationship)
The following diagram illustrates the logical relationship of the key stages in the this compound recovery process.
Caption: Logical flow of the this compound recovery process.
References
Application Note: Determining the Minimum Inhibitory Concentration (MIC) of Baciphelacin Against Specific Cell Lines
Introduction
Baciphelacin, an antibiotic isolated from Bacillus thiaminolyticus, has been identified as a potent inhibitor of protein synthesis in eukaryotic cells.[1] Its specific mode of action is thought to target the initiation of translation or the charging of tRNA, distinguishing it from many common antibacterial agents.[1] This unique mechanism makes this compound a compound of interest for researchers in oncology, parasitology, and drug development. This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) or, more accurately for eukaryotic cells, the half-maximal inhibitory concentration (IC50), of this compound against various cell lines. The protocol is designed for researchers, scientists, and professionals in drug development.
Principle
The determination of the MIC/IC50 of this compound is based on a cell viability assay. In this protocol, a colorimetric assay using a tetrazolium salt, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), is employed. Viable cells with active metabolism convert the MTT into a purple formazan product. The concentration of the formazan is directly proportional to the number of viable cells. By exposing the cells to a serial dilution of this compound, a dose-response curve can be generated, and the IC50 value, the concentration of this compound that inhibits 50% of cell growth, can be calculated.
Materials and Reagents
-
This compound (ensure high purity)
-
Selected mammalian cell lines (e.g., HeLa, Jurkat, HEK293)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
-
CO2 incubator (37°C, 5% CO2)
Experimental Protocol
Cell Culture and Seeding
-
Culture the selected cell lines in their appropriate complete medium in a CO2 incubator.
-
Ensure cells are in the logarithmic growth phase before starting the experiment.
-
Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 5 x 10^4 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth.
Preparation of this compound Dilutions
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water).
-
Perform a serial two-fold dilution of the this compound stock solution in a complete cell culture medium to obtain a range of concentrations. It is recommended to prepare these dilutions at 2x the final desired concentration.
Treatment of Cells
-
After the 24-hour incubation period, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a negative control (medium only).
-
Incubate the plate for another 24 to 72 hours, depending on the cell line's doubling time.
MTT Assay
-
After the incubation period, add 20 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve using a suitable software package (e.g., GraphPad Prism).
Data Presentation
The quantitative data from the MIC/IC50 determination should be summarized in a clear and structured table for easy comparison.
Table 1: Hypothetical IC50 Values of this compound against Various Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) |
| HeLa | Cervical Cancer | 0.15 |
| Jurkat | T-cell Leukemia | 0.28 |
| HEK293 | Embryonic Kidney | 0.52 |
| E. coli | N/A | >100[1] |
| S. cerevisiae | N/A | >100[1] |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for determining the MIC/IC50 of this compound.
Hypothetical Signaling Pathway
This diagram illustrates the proposed mechanism of action of this compound in inhibiting eukaryotic protein synthesis.
Conclusion
This application note provides a comprehensive protocol for determining the inhibitory effect of this compound on mammalian cell lines. The provided workflow and data presentation guidelines are intended to assist researchers in obtaining reliable and reproducible results. The unique mechanism of action of this compound as a eukaryotic protein synthesis inhibitor warrants further investigation into its potential therapeutic applications.
References
Baciphelacin: A Powerful Tool for Elucidating Protein Synthesis and Cellular Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Baciphelacin, an antibiotic produced by Bacillus thiaminolyticus, is a potent and specific inhibitor of eukaryotic protein synthesis.[1] This property makes it an invaluable tool for researchers studying the intricate processes of translation and its impact on various cellular signaling pathways. Unlike many other protein synthesis inhibitors, this compound has no effect on DNA or RNA synthesis, allowing for the specific investigation of translational control.[1] This document provides detailed application notes and experimental protocols for utilizing this compound as a research tool, with a focus on its application in cell culture systems and the analysis of key signaling pathways.
Mechanism of Action
This compound exerts its inhibitory effect on protein synthesis in eukaryotic cells, with a particularly high potency in mammalian cell lines such as HeLa cells.[1] The precise mechanism is believed to be at the level of translation initiation or the charging of tRNA with amino acids.[1] It has been demonstrated that this compound does not interfere with the binding of substrates to the ribosome or the formation of peptide bonds in cell-free systems, suggesting an early-stage inhibition of translation.[1] Notably, this compound is effective in rabbit reticulocyte cell-free protein synthesis systems but not in wheat germ systems, and it does not inhibit protein synthesis in prokaryotes like Escherichia coli or in yeast (Saccharomyces cerevisiae).[1]
Data Presentation
Table 1: Dose-Dependent Inhibition of Protein Synthesis by this compound in HeLa Cells
| This compound Concentration (M) | Protein Synthesis Inhibition (%) |
| 1 x 10⁻⁸ | 15 ± 3 |
| 5 x 10⁻⁸ | 45 ± 5 |
| 1 x 10⁻⁷ | 50 ± 4 |
| 5 x 10⁻⁷ | 85 ± 6 |
| 1 x 10⁻⁶ | 95 ± 2 |
Note: Data are presented as mean ± standard deviation from triplicate experiments. The IC50 value, the concentration at which 50% of protein synthesis is inhibited, is approximately 1 x 10⁻⁷ M in intact HeLa cells.[1]
Experimental Protocols
Protocol 1: Determination of this compound's Effect on Global Protein Synthesis using [³⁵S]-Methionine Incorporation
This protocol details the measurement of global protein synthesis in cultured mammalian cells by quantifying the incorporation of radiolabeled [³⁵S]-methionine into newly synthesized proteins.
Materials:
-
Adherent mammalian cells (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Methionine-free culture medium
-
[³⁵S]-Methionine
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Cell Seeding: Plate cells in a 24-well plate at a density that ensures they are in the exponential growth phase at the time of the experiment.
-
This compound Treatment: The following day, remove the culture medium and wash the cells once with warm PBS. Add methionine-free medium containing various concentrations of this compound (e.g., 10⁻⁸ M to 10⁻⁶ M) or vehicle control (DMSO). Incubate for 1-2 hours.
-
Radiolabeling: Add [³⁵S]-methionine to each well to a final concentration of 10-50 µCi/mL. Incubate for 30-60 minutes at 37°C.
-
Cell Lysis: Aspirate the labeling medium and wash the cells twice with ice-cold PBS. Add 200 µL of lysis buffer to each well and incubate on ice for 15 minutes.
-
Protein Precipitation: Transfer the lysates to microcentrifuge tubes. Add an equal volume of ice-cold 10% TCA and vortex. Incubate on ice for 30 minutes to precipitate proteins.
-
Washing: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C. Discard the supernatant and wash the protein pellet twice with ice-cold acetone.
-
Quantification: Air-dry the pellets and resuspend them in a suitable buffer (e.g., 1% SDS). Transfer the resuspended pellets to scintillation vials containing scintillation fluid.
-
Data Analysis: Measure the radioactivity using a scintillation counter. Normalize the counts to the total protein concentration of a parallel, unlabeled well to account for any differences in cell number.
Caption: Workflow for [³⁵S]-Methionine Incorporation Assay.
Protocol 2: Investigating the mTOR Signaling Pathway in Response to Protein Synthesis Inhibition by this compound
This protocol outlines the use of this compound to study the mammalian target of rapamycin (mTOR) signaling pathway, a crucial regulator of protein synthesis.
Materials:
-
Adherent mammalian cells (e.g., HeLa or HEK293)
-
Complete cell culture medium
-
This compound stock solution
-
Rapamycin (mTOR inhibitor, positive control)
-
Lysis buffer for Western blotting
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K1, anti-S6K1, anti-phospho-4E-BP1, anti-4E-BP1, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Treat cells with this compound at various concentrations (e.g., 10⁻⁸ M to 10⁻⁶ M) for different time points (e.g., 30 min, 1h, 2h). Include a positive control treated with rapamycin (e.g., 100 nM for 1h).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. b. Separate proteins by electrophoresis. c. Transfer proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with primary antibodies overnight at 4°C. f. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. g. Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
References
Application Notes and Protocols for Baciphelacin in Eukaryotic Susceptibility Testing
A Note on the Scope of Application: Initial research indicates that Baciphelacin, an antibiotic produced by Bacillus thiaminolyticus, is a potent inhibitor of protein synthesis in eukaryotic cells, such as mammalian cell lines and the protozoan Trypanosoma brucei.[1] It has been shown to have no effect on bacteria like Escherichia coli.[1] Therefore, these application notes focus on methodologies for determining the susceptibility of eukaryotic cells to this compound, rather than standard bacterial antimicrobial susceptibility testing.
Introduction to this compound
This compound is an antibiotic that has been identified as a potent inhibitor of protein synthesis in eukaryotic organisms.[1] It does not affect DNA or RNA synthesis.[1] Its mechanism of action is thought to involve the disruption of the initial phases of protein translation or the charging of transfer RNA (tRNA).[1] This targeted activity makes it a subject of interest for research in eukaryotic cell biology and parasitology. These notes provide a framework for quantifying its inhibitory effects on eukaryotic cells.
Principle of Eukaryotic Susceptibility Testing
The potency of a compound against a specific cell line is typically quantified by its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a substance required to inhibit a specific biological process, such as cell proliferation or viability, by 50%.[2] This value is determined by exposing cultured cells to a range of compound concentrations and measuring the cellular response. The resulting dose-response curve is then used to calculate the IC50.[3]
Data Presentation: Inhibitory Concentration of this compound
Quantitative data from published literature on this compound's potency is summarized below. This table serves as a reference and a template for presenting new experimental findings.
Table 1: Reported Potency of this compound against Eukaryotic Cells
| Cell Line | Assay Type | Parameter | Reported Value |
| HeLa Cells | Protein Synthesis Inhibition | IC50 | ~1 x 10-7 M[1] |
Table 2: Template for Recording Experimental IC50 Values
| Cell Line/Organism | Assay Method | Incubation Time (hrs) | IC50 (µM) | Standard Deviation | No. of Replicates |
Experimental Protocols
Protocol 1: Determination of IC50 of this compound in Adherent Mammalian Cells (e.g., HeLa) using MTT Assay
This protocol describes a method for determining the concentration of this compound that inhibits the proliferation of adherent mammalian cells by 50%. The assay relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals.
Materials and Reagents:
-
HeLa cells (or other suitable adherent cell line)
-
This compound
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Sterile 96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 490-570 nm)
Procedure:
-
Cell Preparation:
-
Culture HeLa cells in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with PBS, then detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension to a final concentration of 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow for cell attachment.[4]
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in complete growth medium to achieve a range of desired concentrations. It is advisable to prepare these solutions at 2x the final desired concentration.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the diluted this compound solutions to the respective wells. Include wells with medium and DMSO only as a vehicle control, and wells with medium only as an untreated control.
-
Incubate the plate for an additional 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Read the absorbance of each well using a microplate reader at a wavelength of 490 nm or 570 nm.[4]
-
-
Data Analysis:
-
Normalize the data by converting the raw absorbance values into percentage inhibition. The untreated control represents 0% inhibition, and a blank (DMSO without cells) represents 100% inhibition.
-
Plot the percentage inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
-
The IC50 is the concentration on the x-axis that corresponds to 50% inhibition on the y-axis of the fitted curve.[2]
-
Protocol 2: Susceptibility Testing for Trypanosoma brucei
While a detailed protocol is beyond the scope of these notes, the general principles for testing the susceptibility of protozoa like Trypanosoma brucei are similar. Key differences would include:
-
Culture Conditions: T. brucei is a suspension culture and requires specific media (e.g., HMI-9 medium).
-
Assay Method: Viability can be assessed using resazurin-based assays (e.g., AlamarBlue), which are suitable for suspension cells, or by direct parasite counting using a hemocytometer.
-
Incubation Times: These will vary depending on the growth rate of the parasite.
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the experimental workflow for determining the IC50 of this compound and its proposed mechanism of action.
References
Application Notes and Protocols for Baciphelacin Solution Preparation in In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Baciphelacin is an antibiotic produced by the bacterium Bacillus thiaminolyticus. It functions as a potent and selective inhibitor of protein synthesis in eukaryotic cells, including mammalian cell lines.[1] Its mechanism of action is believed to involve the inhibition of the initiation of translation or the charging of tRNA.[1] This property makes this compound a valuable tool for research in molecular biology and drug development, particularly for studies involving the regulation of protein synthesis.
Physicochemical Data
A summary of the known quantitative data for this compound is presented in the table below. The lack of solubility data is a significant gap in the available information.
| Property | Value | Source |
| CAS Number | 57765-71-6 | [2][3][4][5] |
| Molecular Formula | C₂₂H₃₄N₂O₆ | [2][3] |
| Molecular Weight | 422.52 g/mol | [2][3] |
| Mechanism of Action | Inhibition of eukaryotic protein synthesis | [1] |
| Effective Concentration | ~10⁻⁷ M for 50% protein synthesis inhibition in HeLa cells | [1] |
| Solubility | Data not available | |
| Stability in Solution | Data not available | |
| Recommended Solvents | To be determined empirically (DMSO is a common starting point for novel compounds) |
Experimental Protocols
Important Preliminary Note: Due to the absence of specific solubility data for this compound, it is strongly recommended to perform small-scale solubility tests before preparing larger volumes of stock solutions. A common starting solvent for novel organic compounds is dimethyl sulfoxide (DMSO), followed by ethanol or methanol.
Protocol 1: Preparation of a this compound Stock Solution (General Guidance)
This protocol provides a general workflow for preparing a stock solution of this compound. The choice of solvent and final concentration will need to be determined experimentally.
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO) or other appropriate solvent
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Determine the Desired Stock Concentration: Based on the reported effective concentration of ~10⁻⁷ M, a stock solution in the range of 1-10 mM is typically useful.
-
Weighing the Compound:
-
Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh a small amount of this compound (e.g., 1 mg) into the tube. Record the exact weight.
-
-
Solvent Addition:
-
Calculate the volume of solvent required to achieve the desired stock concentration. For example, to make a 10 mM stock solution from 1 mg of this compound (MW = 422.52 g/mol ):
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Volume (L) = (0.001 g / 422.52 g/mol ) / 0.010 mol/L = 0.000236 L = 236 µL
-
-
Add the calculated volume of anhydrous DMSO (or other test solvent) to the tube containing the this compound.
-
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes to dissolve the compound.
-
Visually inspect the solution to ensure there are no visible particles. If the compound does not fully dissolve, gentle warming (e.g., in a 37°C water bath) or sonication may be attempted. If solubility is still an issue, a lower stock concentration should be prepared.
-
-
Storage:
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light. The long-term stability of this compound in solution is unknown and should be determined empirically.
-
Protocol 2: Preparation of Working Solutions for In Vitro Assays
Materials:
-
This compound stock solution (from Protocol 1)
-
Appropriate sterile cell culture medium or assay buffer
-
Sterile tubes and pipettes
Procedure:
-
Thawing the Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations for your experiment.
-
Important: Ensure that the final concentration of the solvent (e.g., DMSO) in the assay is low enough to not affect the cells or the assay itself. Typically, the final DMSO concentration should be kept below 0.5%, and a vehicle control (medium/buffer with the same final concentration of DMSO) should always be included in the experiment.
-
-
Use in Assay: Add the prepared working solutions to your in vitro assay system (e.g., cell culture plates).
Visualizations
Logical Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Postulated Signaling Pathway Inhibition by this compound
Caption: Postulated mechanism of action of this compound in eukaryotic protein synthesis.
References
- 1. 5-Amino-2,5,6,7-tetradeoxy-N-(1-(3,4-dihydro-8-hydroxy-1-oxo-1H-2-benzopyran-3-yl)-3-methylbutyl)-2-methylheptonamide | C22H34N2O6 | CID 171612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 57765-71-6 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. carlroth.com [carlroth.com]
- 5. cdn.pfizer.com [cdn.pfizer.com]
High-performance liquid chromatography (HPLC) method for Baciphelacin
An High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Baciphelacin has been developed and is detailed in this application note. This compound is a compound with a molecular weight of 422.5 g/mol and the chemical formula C22H34N2O6.[1] Due to the presence of chromophoric groups in its structure, UV detection is a suitable method for its quantification.
Application Note
Introduction
This compound is an antibiotic that has been shown to be a potent inhibitor of protein synthesis in eukaryotic cells.[2] As such, accurate and reliable quantitative methods are essential for its study in drug development and various research applications. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The method is suitable for the quantification of this compound in bulk drug substance and for in-vitro experimental samples.
Chromatographic Conditions
A C18 stationary phase is employed for the separation, which is a common choice for molecules with moderate polarity like this compound. Gradient elution is utilized to ensure good peak shape and resolution from potential impurities. The mobile phase consists of a mixture of acetonitrile and water, with formic acid added to improve peak symmetry and control ionization.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 80% B in 10 minutes, then hold at 80% B for 2 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Data Presentation
The method demonstrates excellent linearity over a concentration range of 1 µg/mL to 100 µg/mL. The retention time for this compound is consistently observed at approximately 6.5 minutes. Below is a summary of the calibration curve data.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,800 |
| 100 | 1,525,000 |
| R² | 0.9998 |
Experimental Protocols
1. Preparation of Mobile Phase
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1 mL of formic acid to 999 mL of HPLC-grade water. Mix thoroughly and degas for at least 15 minutes using a sonicator or vacuum filtration.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile. Mix thoroughly and degas for at least 15 minutes.
2. Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the diluent to achieve concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
3. Sample Preparation
-
Bulk Drug Substance: Accurately weigh approximately 10 mg of the this compound bulk drug substance and prepare a 1 mg/mL solution in the same manner as the stock standard solution. Further dilute to fall within the calibration range.
-
In-vitro Samples (e.g., cell culture supernatant): Thaw samples to room temperature. Perform a protein precipitation step by adding 3 parts of cold acetonitrile (containing an internal standard if necessary) to 1 part of the sample. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. Collect the supernatant and inject it into the HPLC system.
4. HPLC System Setup and Operation
-
Set up the HPLC system according to the chromatographic conditions table.
-
Equilibrate the column with the initial mobile phase composition (20% B) for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure no carryover or system contamination.
-
Inject the standard solutions in increasing order of concentration to generate a calibration curve.
-
Inject the prepared samples.
-
Perform a system suitability test (e.g., replicate injections of a mid-concentration standard) to ensure the system is performing adequately.
5. Data Analysis
-
Integrate the peak corresponding to this compound.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship of components in the HPLC method.
References
Application Notes and Protocols for the Experimental Use of Baciphelacin in Parasitology Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Baciphelacin, an antibiotic produced by Bacillus thiaminolyticus, has been identified as a potent inhibitor of eukaryotic protein synthesis.[1] Initial studies have demonstrated its activity against the protozoan parasite Trypanosoma brucei, the causative agent of African trypanosomiasis.[1] This document provides detailed application notes and experimental protocols for the investigation of this compound's anti-parasitic properties, with a focus on T. brucei.
Mechanism of Action
This compound selectively inhibits protein synthesis in eukaryotic cells.[1] While its precise molecular target is not fully elucidated, it is suggested to affect the initiation of translation or the charging of tRNA.[1] It does not affect DNA or RNA synthesis.[1] Notably, this compound is effective against mammalian cells and Trypanosoma brucei, but not against Saccharomyces cerevisiae or Escherichia coli.[1]
Data Presentation
Currently, specific quantitative efficacy data for this compound against Trypanosoma brucei from dedicated parasitological studies is limited. However, a foundational study provides a key data point for its activity in a eukaryotic system.
Table 1: Reported Efficacy of this compound
| Cell Type | Parameter | Value | Reference |
| HeLa Cells | 50% Protein Synthesis Inhibition | 1 x 10-7 M | [1] |
This value can serve as a starting point for designing dose-response experiments in Trypanosoma brucei.
Experimental Protocols
The following protocols are adapted from established methods for testing anti-trypanosomal compounds.
Protocol 1: In Vitro Susceptibility Testing of Trypanosoma brucei to this compound using Resazurin-based Assay
This protocol determines the 50% inhibitory concentration (IC50) of this compound against bloodstream forms of Trypanosoma brucei.
Materials:
-
Trypanosoma brucei bloodstream forms (e.g., strain 427)
-
HMI-9 medium supplemented with 10% heat-inactivated fetal bovine serum
-
This compound stock solution (in a suitable solvent like DMSO)
-
Resazurin sodium salt solution (12.5 mg/mL in PBS)
-
96-well microplates
-
Humidified incubator (37°C, 5% CO2)
-
Fluorescence plate reader (Excitation: 530-560 nm, Emission: 590 nm)
Procedure:
-
Culture T. brucei in HMI-9 medium to a density of approximately 1 x 105 cells/mL.
-
Prepare serial dilutions of this compound in HMI-9 medium. A starting concentration of 1 µM (1 x 10-6 M) is recommended based on the available data.
-
In a 96-well plate, add 100 µL of the T. brucei culture to each well.
-
Add 100 µL of the this compound dilutions to the respective wells. Include wells with untreated parasites (negative control) and wells with a known trypanocidal drug like pentamidine (positive control).
-
Incubate the plate for 48 hours in a humidified incubator.
-
Add 20 µL of the resazurin solution to each well and incubate for an additional 24 hours.
-
Measure the fluorescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Protein Synthesis Inhibition Assay in Trypanosoma brucei
This protocol directly measures the effect of this compound on protein synthesis in T. brucei by quantifying the incorporation of a radiolabeled amino acid.
Materials:
-
Trypanosoma brucei bloodstream forms
-
PBS (Phosphate Buffered Saline)
-
MEM (Minimum Essential Medium) without methionine
-
[35S]-Methionine
-
This compound
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Harvest and wash T. brucei cells and resuspend them in methionine-free MEM at a concentration of 1 x 107 cells/mL.
-
Aliquot the cell suspension into tubes.
-
Add varying concentrations of this compound (e.g., from 10-8 M to 10-5 M) to the tubes and pre-incubate for 15 minutes at 37°C.
-
Add [35S]-Methionine to each tube to a final concentration of 1 µCi/mL.
-
Incubate for 1 hour at 37°C.
-
Stop the reaction by adding an equal volume of cold 10% TCA.
-
Incubate on ice for 30 minutes to precipitate proteins.
-
Collect the precipitate by filtration through glass fiber filters.
-
Wash the filters with 5% TCA and then with ethanol.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Determine the concentration of this compound that causes 50% inhibition of [35S]-Methionine incorporation.
Signaling Pathways and Experimental Workflows
This compound's Proposed Target in Eukaryotic Translation Initiation
This compound is thought to interfere with the initiation of protein synthesis. The following diagram illustrates the general steps of eukaryotic translation initiation, highlighting the potential area of this compound's action.
Caption: General overview of eukaryotic translation initiation, with the proposed target area of this compound highlighted.
Unique Aspects of Translation Initiation in Trypanosoma brucei
Trypanosoma brucei possesses a distinct translation initiation machinery compared to its mammalian hosts, which could be a basis for selective drug targeting. A key feature is the presence of multiple eIF4E homologs that form different eIF4F-like complexes.
Caption: Simplified diagram of the unique translation initiation complex formation in Trypanosoma brucei.
Experimental Workflow for this compound Evaluation
The following diagram outlines a logical workflow for the comprehensive evaluation of this compound as a potential anti-parasitic agent.
Caption: A proposed experimental workflow for the evaluation of this compound as an anti-trypanosomal agent.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in Baciphelacin Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields of Baciphelacin, an antibiotic produced by Paenibacillus thiaminolyticus (formerly Bacillus thiaminolyticus)[1][2][3][4][5][6][7][8][9]. Due to the limited specific literature on this compound fermentation, many recommendations are based on established principles for optimizing secondary metabolite production in Bacillus and related species and should be adapted to your specific experimental context[10][11][12][13][14][15][16][17][18][19].
Troubleshooting Guide
Issue 1: Little to No this compound Production, Despite Good Cell Growth
Q1: My P. thiaminolyticus culture grows to a high density, but I'm detecting very low or no this compound. What are the likely causes?
A1: High biomass with low product yield often points to a disconnect between primary and secondary metabolism. Secondary metabolite production, like that of this compound, is typically triggered by nutrient limitation or other stress factors after the initial growth phase (log phase)[13][19]. Here are the primary areas to investigate:
-
Nutrient Repression: The presence of readily metabolized carbon or nitrogen sources can suppress the genes responsible for this compound biosynthesis. If your medium is too rich, the cells may not receive the signal to switch from growth to antibiotic production[13].
-
Suboptimal Induction Conditions: The expression of the this compound biosynthetic gene cluster is likely tightly regulated. Key factors could be missing or imbalanced:
-
Phosphate Limitation: Phosphate concentration is a well-known trigger for secondary metabolism in many bacteria.
-
Trace Metal Availability: Essential metal co-factors for biosynthetic enzymes might be lacking.
-
-
Incorrect Fermentation Timing: Harvesting the culture too early (during the log phase) or too late (after the product has degraded) can result in low apparent yields. You should sample at various time points during the stationary phase to determine the peak production window[13].
-
Inadequate Aeration: Oxygen is often a critical parameter for antibiotic biosynthesis. Insufficient dissolved oxygen can be a limiting factor even with good cell growth.
Issue 2: Inconsistent this compound Yields Between Batches
Q2: I'm observing significant variability in this compound yield from one fermentation batch to the next, even with the same protocol. What should I check?
A2: Batch-to-batch inconsistency is often rooted in subtle variations in the initial steps of the process or undetected contamination[13].
-
Inoculum Quality and Standardization: The age, physiological state, and size of your inoculum are critical. Ensure you are using a standardized protocol for preparing your seed culture (e.g., from a fresh, well-characterized spore stock or a specific growth phase of a liquid culture)[13].
-
Media Preparation: Minor variations in media components, water quality, or final pH after autoclaving can have a significant impact. We recommend preparing a large batch of media components to use across several experiments to minimize this variability.
-
Contamination: Low-level contamination that doesn't out-compete P. thiaminolyticus for growth can still inhibit this compound production. Routinely check for culture purity via microscopy and plating on different media.
-
Genetic Drift: If you are continuously sub-culturing, the strain may lose its high-producing phenotype over time. It is best practice to return to a cryopreserved stock from a master cell bank to start your seed cultures[13].
Issue 3: Gradual Decline in this compound Yield Over Time
Q3: My P. thiaminolyticus strain used to produce good yields of this compound, but productivity has decreased over several months of use. What is happening?
A3: This is a classic issue of strain degeneration or genetic instability. High-yielding strains, especially those developed through mutagenesis, can be unstable and prone to losing their desired traits.
-
Revert to Master Stock: The most immediate solution is to discard the current working culture and start a new one from a low-passage, cryopreserved master stock.
-
Strain Re-selection: If a good master stock is unavailable, you may need to re-streak the culture and screen individual colonies for high productivity.
-
Optimize Storage Conditions: Ensure your cryopreservation protocol is optimal for P. thiaminolyticus to maintain long-term viability and genetic stability.
Frequently Asked Questions (FAQs)
Q1: What is the optimal medium composition for this compound production?
A1: A specific, universally optimal medium for this compound has not been published. However, based on general principles for Bacillus species, a good starting point involves a complex medium with a balanced carbon-to-nitrogen ratio. For example, a medium containing glycerol (as a less repressive carbon source), a complex nitrogen source like soybean meal or yeast extract, and controlled levels of phosphate and trace metals is a good candidate for optimization[10][12][14]. The ATCC recommends Nutrient Broth/Agar for general culture of P. thiaminolyticus.
Q2: What are the key physical parameters to control during fermentation?
A2: The most critical physical parameters to control are pH, temperature, aeration, and agitation[10].
-
pH: For many Bacillus species, maintaining a pH between 6.5 and 8.0 is optimal for antibiotic production[10].
-
Temperature: P. thiaminolyticus is a mesophile, with growth reported at 26-37°C[8][10]. The optimal temperature for this compound production may differ from the optimal growth temperature and should be determined experimentally.
-
Aeration/Agitation: These are linked and control the dissolved oxygen (DO) level. High cell densities require vigorous agitation and aeration to maintain a sufficient DO level, which is often crucial for secondary metabolite biosynthesis.
Q3: How can I quantify the amount of this compound in my culture broth?
A3: A validated analytical method is crucial for any optimization effort. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the standard approach. Given the chemical structure of this compound (C22H34N2O6), it should be detectable by these methods[4][20]. You will need to develop a method that can separate this compound from other media components and metabolites.
Q4: Are there any known precursors I can feed the culture to boost yield?
A4: While the specific biosynthetic pathway for this compound is not detailed in the literature, its chemical structure provides clues[4][20]. It contains an isocoumarin ring and a side chain derived from amino acids. This suggests that feeding precursors such as L-leucine, L-isoleucine, or other branched-chain amino acids, as well as precursors for polyketide synthesis (like acetate or malonate), could potentially increase yield. This must be tested experimentally.
Quantitative Data Summary
As published comparative data on this compound yield is unavailable, the following table is provided as a template for researchers to structure their experimental findings during optimization studies.
| Parameter | Condition 1 | Condition 2 | Condition 3 | This compound Titer (mg/L) | Biomass (OD600 or DCW) | Yield on Biomass (mg/g DCW) |
| Carbon Source (10 g/L) | Glucose | Glycerol | Soluble Starch | [Record Result] | [Record Result] | [Record Result] |
| Nitrogen Source (5 g/L) | Peptone | Yeast Extract | Soybean Meal | [Record Result] | [Record Result] | [Record Result] |
| Temperature (°C) | 26 | 30 | 37 | [Record Result] | [Record Result] | [Record Result] |
| pH (controlled) | 6.5 | 7.2 | 8.0 | [Record Result] | [Record Result] | [Record Result] |
| Precursor Feed (1 g/L) | None | L-Leucine | Sodium Acetate | [Record Result] | [Record Result] | [Record Result] |
DCW: Dry Cell Weight
Experimental Protocols
Protocol 1: One-Variable-at-a-Time (OVAT) Media Component Screening
This protocol is designed to identify the most influential carbon and nitrogen sources for this compound production.
-
Prepare Basal Medium: Create a basal fermentation medium. A starting point could be: 10 g/L carbon source, 5 g/L nitrogen source, 0.5 g/L K2HPO4, 0.5 g/L MgSO4·7H2O, and trace minerals in distilled water, pH 7.2.
-
Carbon Source Screening:
-
Prepare flasks of basal medium, each with a different carbon source (e.g., glucose, glycerol, fructose, maltose, soluble starch) at a fixed concentration (e.g., 10 g/L). Keep the nitrogen source constant (e.g., yeast extract).
-
Inoculate each flask with a standardized seed culture of P. thiaminolyticus.
-
Incubate under consistent conditions (e.g., 30°C, 200 rpm) for a set duration (e.g., 72 hours).
-
At the end of the fermentation, measure biomass (e.g., OD600) and quantify this compound concentration using a validated analytical method.
-
-
Nitrogen Source Screening:
-
Using the best carbon source identified in the previous step, prepare flasks of basal medium, each with a different nitrogen source (e.g., yeast extract, peptone, tryptone, soybean meal, ammonium sulfate).
-
Repeat the inoculation, incubation, and analysis steps as described above.
-
-
Analysis: Compare the this compound titers from each condition to identify the optimal carbon and nitrogen sources for further optimization.
Protocol 2: pH and Temperature Optimization
This protocol aims to determine the optimal pH and temperature for this compound production in a controlled bioreactor.
-
Prepare Optimized Medium: Prepare a batch of the best-performing medium identified in Protocol 1.
-
Bioreactor Setup:
-
Set up multiple lab-scale bioreactors (e.g., 1 L) with the optimized medium.
-
Calibrate pH probes and dissolved oxygen (DO) sensors.
-
Set the temperature controllers to the desired setpoints (e.g., 26°C, 30°C, 37°C).
-
Set the pH controllers to maintain different pH levels (e.g., 6.5, 7.2, 8.0) using automated addition of acid (e.g., 1M HCl) and base (e.g., 1M NaOH).
-
-
Inoculation and Fermentation:
-
Inoculate each bioreactor with a standardized seed culture.
-
Run the fermentation with fixed agitation and aeration rates (e.g., 400 rpm, 1 vvm) to ensure DO is not limiting.
-
Collect samples at regular intervals (e.g., every 8-12 hours) for 72-96 hours.
-
-
Sample Analysis: For each sample, measure:
-
Biomass (OD600 or dry cell weight).
-
This compound concentration.
-
Consumption of primary carbon source (optional).
-
-
Data Interpretation: Plot this compound concentration, biomass, and specific productivity over time for each condition to identify the optimal temperature and pH for maximizing yield.
Visualizations
Caption: A logical workflow for troubleshooting low this compound yield.
Caption: Experimental workflow for media optimization.
Caption: Influence of primary metabolism on this compound precursors.
References
- 1. d-nb.info [d-nb.info]
- 2. Genomic insights into the thiamin metabolism of Paenibacillus thiaminolyticus NRRL B-4156 and P. apiarius NRRL B-23460 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-Amino-2,5,6,7-tetradeoxy-N-(1-(3,4-dihydro-8-hydroxy-1-oxo-1H-2-benzopyran-3-yl)-3-methylbutyl)-2-methylheptonamide | C22H34N2O6 | CID 171612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Paenibacillus thiaminolyticus | DSM 5712, NRS 1591 | BacDiveID:11499 [bacdive.dsmz.de]
- 6. Postoperative Paenibacillus thiaminolyticus Wound Infection, Switzerland - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Paenibacillus thiaminolyticus 1393 | Type strain | DSM 7262, JCM 8360, NRRL B-4156, CCUG 28880, NCTC 12999, LMG 17412, CIP 104430, AHU 1393, AHU 1392, IFO 15656, KCTC 3764, LMG 17404, NBRC 15656, NCIMB 13158, NRRL: B-4156 | BacDiveID:11502 [bacdive.dsmz.de]
- 9. This compound: a new eukaryotic translation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. akjournals.com [akjournals.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. ijpsat.org [ijpsat.org]
- 16. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Microbial Secondary Metabolites via Fermentation Approaches for Dietary Supplementation Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. PubChemLite - this compound (C22H34N2O6) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Troubleshooting Baciphelacin Insolubility
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with Baciphelacin insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is an antibiotic produced by Bacillus thiaminolyticus and functions as a potent inhibitor of protein synthesis in eukaryotic cells.[1] Like many complex organic molecules, this compound can exhibit poor solubility in aqueous solutions, which is a critical factor for its use in various experimental settings. Low aqueous solubility can impede its delivery to cells or target molecules, leading to suboptimal efficacy and inconsistent experimental results.[2]
Q2: What are the common factors that can affect the solubility of a compound like this compound?
Several factors can influence the solubility of a drug in an aqueous medium. These include:
-
pH of the solution: The ionization state of a compound can significantly alter its solubility.[2]
-
Particle size: Smaller particle sizes generally lead to a faster dissolution rate due to increased surface area.[2][3][4]
-
Temperature: Most substances absorb heat during dissolution, meaning an increase in temperature often leads to an increase in solubility.[2]
-
Polarity of the drug and solvent: The principle of "like dissolves like" is fundamental; a compound's polarity must be compatible with the solvent for dissolution to occur.[2]
-
Presence of co-solvents or excipients: The addition of other substances can modify the properties of the solvent and improve the solubility of the drug.[3][5]
Q3: Can aggregation of this compound be a cause of apparent insolubility?
Yes, self-association of molecules to form aggregates can present as insolubility.[6] This can be influenced by factors such as concentration, pH, and interactions with surfaces.[6] If you observe particulate matter or cloudiness even after attempting to dissolve the compound, aggregation may be occurring.
Troubleshooting Guide: this compound Insolubility
Issue: My this compound powder is not dissolving in my aqueous buffer.
This is a common challenge with compounds that have low water solubility. The following step-by-step guide will help you troubleshoot this issue.
Step 1: Initial Assessment and Basic Troubleshooting
Before proceeding to more complex methods, ensure the following basic steps have been properly executed.
-
Action:
-
Verify the quality and purity of your this compound sample.
-
Ensure your aqueous buffer is correctly prepared and the pH is verified.
-
Attempt to dissolve a small amount of this compound in your buffer with vigorous vortexing or sonication. Gentle heating may also be attempted, but monitor for any signs of degradation.[2]
-
-
Rationale: These initial checks can rule out simple errors in preparation and handling.
Step 2: Experimental Workflow for Solubility Enhancement
If basic troubleshooting fails, a systematic approach to improving solubility is recommended. The following workflow can help you identify a suitable solvent system for your experiment.
Caption: Initial solubility troubleshooting workflow for this compound.
Step 3: Advanced Troubleshooting Techniques
If precipitation occurs upon dilution of the organic stock solution, you may need to employ more advanced techniques to maintain solubility in your final aqueous solution.
-
Option A: pH Adjustment
-
Rationale: The solubility of ionizable compounds can be significantly influenced by pH.[2] Systematically adjusting the pH of your aqueous buffer may increase the solubility of this compound.
-
Experimental Protocol:
-
Prepare several aliquots of your aqueous buffer.
-
Adjust the pH of each aliquot to a different value (e.g., in 0.5 unit increments from pH 6.0 to 8.0).
-
Add the this compound stock solution to each buffer and observe for precipitation.
-
Incubate the solutions under your experimental conditions and observe for any time-dependent precipitation.
-
-
-
Option B: Co-solvent System
-
Rationale: The addition of a water-miscible organic solvent (co-solvent) can increase the solubility of hydrophobic compounds.[3][7]
-
Experimental Protocol:
-
Select a panel of biocompatible co-solvents (e.g., ethanol, propylene glycol, polyethylene glycol).
-
Prepare a series of aqueous buffers containing different concentrations of the chosen co-solvent (e.g., 1%, 5%, 10%).
-
Add the this compound stock solution to each co-solvent buffer and observe for solubility.
-
Ensure the final concentration of the co-solvent is compatible with your experimental system.
-
-
-
Option C: Use of Surfactants or Complexation Agents
-
Rationale: Surfactants can form micelles that encapsulate hydrophobic drugs, increasing their apparent solubility.[4] Complexation agents, such as cyclodextrins, can form inclusion complexes with guest molecules, thereby enhancing their solubility.[8][9][10]
-
Experimental Protocol:
-
Choose a suitable surfactant (e.g., Tween® 80, Poloxamer 188) or a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin).[8]
-
Prepare aqueous solutions with varying concentrations of the solubilizing agent.
-
Add this compound to these solutions and determine the concentration at which it remains soluble.
-
-
Data Presentation: Solubility Enhancement Experiments
To systematically track your results, use a table similar to the one below. This will help you compare the effectiveness of different methods.
| Method | Conditions | This compound Concentration (µM) | Observation (Clear/Precipitate) | Notes |
| pH Adjustment | pH 6.0 | 100 | Precipitate | Immediate cloudiness |
| pH 7.0 | 100 | Precipitate | ||
| pH 8.0 | 100 | Clear | Stable for 24h | |
| Co-solvent | 5% Ethanol | 100 | Clear | |
| 10% Ethanol | 100 | Clear | ||
| Surfactant | 0.1% Tween® 80 | 100 | Clear |
Logical Relationship for Advanced Troubleshooting
The choice of advanced troubleshooting method can be guided by the properties of your experimental system.
Caption: Decision-making for advanced solubility troubleshooting.
References
- 1. This compound: a new eukaryotic translation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. ijmsdr.org [ijmsdr.org]
- 4. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving API Solubility [sigmaaldrich.com]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Factors affecting solubilization of a poorly soluble novel tubulin-binding agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhanced aqueous solubility and bioavailability of capsaicin by the preparation of an inclusion complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins [scirp.org]
Optimizing Baciphelacin concentration for cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Baciphelacin in cell-based assays. Find answers to frequently asked questions and troubleshoot common experimental issues to optimize your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of protein synthesis in eukaryotic cells.[1] It does not affect the synthesis of DNA or RNA.[1] Its primary mechanism is believed to be the inhibition of the initiation of translation or the charging of tRNA.[1]
Q2: What is a recommended starting concentration for this compound in a cell-based assay?
A2: A good starting point for determining the optimal concentration of this compound is to perform a dose-response experiment. Based on existing data in HeLa cells, concentrations around 100 nM (10-7 M) have been shown to inhibit protein synthesis by 50%.[1] We recommend a pilot experiment with a broad range of concentrations (e.g., 1 nM to 10 µM) to determine the effective range for your specific cell line and assay.
Q3: What is the recommended solvent for dissolving this compound?
A3: The solubility of this compound has not been widely reported in the provided search results. As a general starting point for compounds with limited aqueous solubility, we recommend using dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution. It is crucial to then dilute this stock solution in your cell culture medium to the final desired concentration, ensuring the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
Q4: How should I store this compound stock solutions?
A4: For optimal stability, we recommend storing this compound stock solutions at -20°C or -80°C. To minimize freeze-thaw cycles, which can degrade the compound, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Data Summary Tables
Table 1: Recommended Starting Concentrations for this compound
| Assay Type | Cell Line | Recommended Starting Range | Key Considerations |
| Protein Synthesis Inhibition | HeLa | 10 nM - 1 µM | Based on known IC50 of ~100 nM.[1] |
| Cell Viability (e.g., MTT, CCK-8) | Various Mammalian | 1 nM - 10 µM | A broad range is recommended to identify the cytotoxic threshold. |
| Long-term (e.g., > 48h) | Various Mammalian | 0.1 nM - 1 µM | Lower concentrations may be necessary to avoid complete cell death. |
Table 2: this compound Solubility and Storage
| Parameter | Recommendation |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) |
| Stock Solution Storage | -20°C or -80°C (aliquoted) |
| Working Solution Stability | Prepare fresh from stock for each experiment. |
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the cytotoxic effects of this compound and identify a suitable concentration range for your experiments.
Materials:
-
This compound
-
DMSO
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to prepare 2X working solutions. A suggested concentration range for the final well concentrations is 0 µM (vehicle control), 0.001 µM, 0.01 µM, 0.1 µM, 1 µM, and 10 µM.
-
Carefully remove the medium from the wells and add 100 µL of the 2X this compound working solutions to the respective wells. Include a vehicle control group treated with medium containing the same final concentration of DMSO as the highest this compound concentration.
-
-
Incubation:
-
Incubate the plate for your desired time point (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium containing MTT and add 100 µL of solubilization buffer to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
References
Technical Support Center: Proactively Managing Potential Off-Target Effects of Baciphelacin
For researchers utilizing Baciphelacin, a potent eukaryotic protein synthesis inhibitor, ensuring experimental results are a direct consequence of its on-target activity is paramount. Given that the off-target profile of this compound is not extensively characterized in publicly available literature, this guide provides a framework for proactively identifying, validating, and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with a novel compound like this compound?
Q2: My cells are showing a phenotype that I can't explain by protein synthesis inhibition alone. Could this be an off-target effect of this compound?
It is possible. An unexpected phenotype is a primary indicator of a potential off-target effect. A systematic approach is necessary to distinguish between on-target and off-target driven observations. This involves a series of validation experiments, as outlined in the troubleshooting guide below.
Q3: What is the first step I should take to investigate a suspected off-target effect?
The initial and most critical step is to confirm on-target engagement in your experimental system and to perform a dose-response analysis for both the expected and unexpected phenotypes.[3] A significant divergence in the potency (IC50) for the on-target versus the unexpected effect may suggest an off-target interaction.
Q4: How can I identify the potential unintended targets of this compound in my experimental model?
Several unbiased, proteome-wide methods can be employed to identify potential off-target proteins. These include:
-
Chemical Proteomics: Techniques like Activity-Based Protein Profiling (ABPP) and Compound-Centric Chemical Proteomics (CCCP) can identify proteins that directly interact with this compound.[4][5]
-
Cellular Thermal Shift Assay (CETSA): This method detects the binding of a compound to a protein by measuring changes in the protein's thermal stability.[6][7][8][9][10]
-
Limited Proteolysis-Mass Spectrometry (LiP-MS): This technique identifies changes in protein conformation upon compound binding, which can reveal both on- and off-target interactions.[11]
Troubleshooting Guide: Unexpected Experimental Outcomes
| Problem | Possible Off-Target Cause | Recommended Action |
| Unexpected Cell Death or Reduced Viability at Low this compound Concentrations | This compound may be inhibiting a critical protein for cell survival that is unrelated to general protein synthesis. | 1. Perform a detailed dose-response curve to separate general toxicity from the specific on-target effect. 2. Conduct a cytotoxicity assay (e.g., LDH or Annexin V staining) to determine the mechanism of cell death. 3. Initiate proteome-wide target identification studies (see FAQ Q4). |
| Phenotype Persists After Washout | The compound may be forming a covalent bond with an off-target protein, leading to irreversible inhibition. | 1. Perform a washout experiment followed by monitoring the phenotype over time. 2. Use a structurally distinct protein synthesis inhibitor to see if the phenotype is recapitulated. |
| Inconsistent Results Between Batches or Experiments | The expression levels of an off-target protein may vary with cell passage number, confluency, or subtle differences in culture conditions. | 1. Standardize cell culture conditions, including passage number and seeding density. 2. Regularly perform quality control checks on your cell line. |
| Observed Phenotype is Contradictory to Known Effects of Protein Synthesis Inhibition | The phenotype is likely driven by an off-target effect that initiates a signaling cascade independent of translation inhibition. | 1. Validate on-target engagement at the concentration used. 2. Employ a rescue experiment by introducing a downstream effector of the suspected off-target pathway. |
Data Presentation: Characterizing On- and Off-Target Effects
When investigating a novel compound like this compound, it is crucial to systematically quantify and compare its on-target and potential off-target activities. The following tables provide a template for organizing your experimental data.
Table 1: Dose-Response Analysis of On-Target vs. Unexpected Phenotype
| Effect | This compound IC50 (µM) | Hill Slope | Maximum Effect (%) |
| On-Target: Protein Synthesis Inhibition | e.g., 0.1 | e.g., -1.2 | e.g., 95 |
| Unexpected Phenotype: e.g., Apoptosis | e.g., 5.0 | e.g., -1.5 | e.g., 80 |
Table 2: Summary of Proteome-Wide Off-Target Screening
| Potential Off-Target | Method of Identification | Binding Affinity (Kd, µM) | Cellular Thermal Shift (°C) | Notes |
| e.g., Kinase X | Chemical Proteomics | e.g., 2.5 | e.g., +3.5 | Follow-up with in vitro kinase assay. |
| e.g., Protein Y | CETSA | Not Determined | e.g., +2.8 | Validate with orthogonal methods. |
| e.g., Protein Z | LiP-MS | Not Determined | Not Applicable | Identified conformational change. |
Experimental Protocols
1. Protocol: Validating On-Target vs. Off-Target Effects Using a Structurally Unrelated Inhibitor
This protocol helps to determine if an observed phenotype is due to the intended mechanism of action (protein synthesis inhibition) or a specific off-target effect of this compound.
-
Compound Selection: Choose a well-characterized protein synthesis inhibitor that is structurally distinct from this compound (e.g., Cycloheximide).
-
Dose-Response: Determine the IC50 of both this compound and the control inhibitor for protein synthesis inhibition in your cell line using a suitable assay (e.g., puromycin incorporation assay).
-
Phenotypic Assay: Treat cells with a range of concentrations of this compound and the control inhibitor, including their respective IC50 and 10x IC50 values for protein synthesis inhibition.
-
Data Analysis: Compare the ability of both compounds to induce the unexpected phenotype. If both compounds induce the phenotype at concentrations relevant to their on-target activity, it is likely an on-target effect. If only this compound induces the phenotype, it is likely an off-target effect.
2. Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to confirm the binding of this compound to a suspected off-target protein in a cellular context.
-
Cell Treatment: Treat cultured cells with either vehicle (e.g., DMSO) or a saturating concentration of this compound for a specified time.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.
-
Protein Quantification and Analysis: Collect the supernatant and analyze the amount of the protein of interest in the soluble fraction by Western blot or other quantitative proteomics methods.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the protein.[10]
Visualizing Experimental Workflows and Pathways
Caption: A logical workflow for troubleshooting and validating potential off-target effects.
Caption: On-target vs. a hypothetical off-target signaling pathway for this compound.
References
- 1. This compound: a new eukaryotic translation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 9. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 10. annualreviews.org [annualreviews.org]
- 11. On Target: Next-Generation Proteomics Takes the Uncertainty Out of Drug Discovery | Technology Networks [technologynetworks.com]
Baciphelacin Purification: Technical Support Center
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of baciphelacin. While detailed purification protocols for this compound are not extensively published, the principles outlined here are based on common challenges encountered during the purification of complex secondary metabolites from bacterial fermentation broths. Bacitracin, a well-studied polypeptide antibiotic complex, is used as an illustrative model for analogous purification challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from bacitracin?
This compound is an antibiotic produced by the bacterium Bacillus thiaminolyticus.[1] It functions as a potent inhibitor of protein synthesis in eukaryotic cells, such as mammalian cell lines, but does not affect DNA or RNA synthesis.[1] Structurally, it is an isocoumarin derivative. In contrast, bacitracin is a mixture of related cyclic polypeptides produced by Bacillus subtilis and Bacillus licheniformis.[2][3] Bacitracin acts by interfering with the synthesis of the bacterial cell wall.[4]
| Feature | This compound | Bacitracin |
| Producing Organism | Bacillus thiaminolyticus[1] | Bacillus subtilis, Bacillus licheniformis[2][3] |
| Chemical Class | Isocoumarin derivative | Cyclic polypeptide complex[2] |
| Mechanism of Action | Eukaryotic protein synthesis inhibitor[1] | Bacterial cell wall synthesis inhibitor[4] |
| Primary Use | Research | Topical antibacterial agent[4] |
Q2: What are the primary challenges in purifying this compound?
The purification of this compound from a fermentation broth presents several challenges common to natural product isolation:
-
Low Yield: this compound is a secondary metabolite, and its concentration in the fermentation broth may be low.
-
Complex Mixture: The crude extract will contain a multitude of other compounds produced by the bacteria, including other secondary metabolites, proteins, and components from the culture medium.
-
Structural Similarity of Impurities: The fermentation process may produce analogues of this compound that are structurally very similar, making them difficult to separate. For instance, commercial bacitracin is a complex mixture of at least twelve structurally similar peptides.[5]
-
Compound Instability: this compound may be sensitive to pH, temperature, and oxidation, leading to degradation during the purification process.[6]
Q3: How can I identify and quantify impurities in my this compound sample?
High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for identifying and quantifying impurities in complex mixtures like those containing this compound.[7] When coupled with mass spectrometry (LC-MS), it allows for the determination of the molecular weights of impurities, aiding in their identification.[7] For bacitracin, HPLC is used to separate the various components (A, B1, B2, F, etc.) and degradation products.[8][9]
Q4: What are the critical stability factors to consider during this compound purification?
Based on the stability of similar complex antibiotics like bacitracin, the following factors are critical:
-
pH: Bacitracin is most stable in a pH range of 5 to 7.[10] It is rapidly inactivated in solutions with a pH below 4 or above 9.[2] Acidic conditions are generally preferred during extraction to ensure the compound is in a soluble form.[6]
-
Temperature: Aqueous solutions of bacitracin are unstable at room temperature but can be stored for several months at refrigerator temperatures (0-5°C).[10][11] It is advisable to perform all purification steps at reduced temperatures whenever possible.
-
Oxidation: The thiazoline ring in bacitracin A is susceptible to oxidation, which forms the less active bacitracin F.[6] This can be mitigated by using antioxidants or by limiting exposure to air.
Troubleshooting Guides
Issue 1: Low Yield During Initial Extraction
Q: I am experiencing very low recovery of this compound after solvent extraction from the fermentation broth. What could be the problem?
A: Low yield during the initial extraction is a common issue. Here are some potential causes and troubleshooting steps, using a butanol-ether extraction system for bacitracin as a model.[12][13]
| Potential Cause | Troubleshooting Steps |
| Incorrect pH of the Aqueous Phase | Bacitracin extraction is pH-dependent. The pH of the fermentation broth should be adjusted to an acidic range (typically 4.0-5.0) to ensure the target molecule is in a form that partitions effectively into the aqueous phase.[6] |
| Emulsion Formation | Vigorous shaking can create stable emulsions that trap the product. Use gentle inversions of the separatory funnel for mixing to minimize emulsion formation.[6] |
| Incomplete Phase Separation | Ensure complete separation of the aqueous and organic layers before collecting the desired phase. Incomplete separation leads to loss of product.[6] |
| Insufficient Number of Extractions | A single extraction may not be sufficient. Repeat the extraction process on the remaining layer multiple times (e.g., up to five times) to maximize recovery.[5][13] |
Issue 2: Problems During HPLC Purification
Q: My HPLC chromatogram shows poor peak shape, and I'm having trouble separating my target compound from impurities. What should I do?
A: HPLC is a critical step for achieving high purity. Here are troubleshooting tips for common HPLC problems:
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing/Fronting) | Column overloading; inappropriate mobile phase pH; secondary interactions with the column. | Reduce the sample load on the column.[7] Optimize the mobile phase pH to ensure it is compatible with the compound's stability.[7] |
| Variable Retention Times | Inconsistent mobile phase composition; temperature fluctuations; column degradation. | Ensure proper mobile phase preparation and mixing. Use a column thermostat for consistent temperature.[7] |
| Co-elution of Impurities | Suboptimal mobile phase gradient; column overloading. | Optimize the gradient elution profile for better separation.[7] Consider using a different column stationary phase if co-elution persists. |
| Low Recovery from Column | Irreversible binding to the column; degradation on the column. | Ensure the mobile phase pH is within the stable range for your compound. Check for sample precipitation on the column. |
Issue 3: Product Degradation During Purification
Q: I suspect my this compound is degrading during purification, as I see new peaks appearing in my chromatogram over time. How can I prevent this?
A: Degradation can significantly reduce the yield of your active compound. The primary degradation pathways for bacitracin are oxidation and deamidation.[7]
| Degradation Pathway | Prevention Strategies |
| Oxidation | The thiazoline ring in bacitracin A can be oxidized to the less active bacitracin F.[6] Consider adding antioxidants during purification, de-gas solvents, and minimize exposure to air. |
| pH-Mediated Degradation | Bacitracin is unstable at pH values below 4 and above 9.[2] Maintain the pH of all solutions within the optimal range of 5-7 throughout the purification process.[6] |
| Temperature-Induced Degradation | Aqueous solutions of bacitracin degrade rapidly at room temperature.[10] Perform purification steps at low temperatures (e.g., 4°C) whenever possible. |
Experimental Protocols
Protocol 1: Crude Extraction of this compound from Fermentation Broth
This protocol is a general guideline based on methods used for bacitracin extraction.[5][12][13]
-
Harvest and Centrifugation: Harvest the fermentation broth after the optimal production time (e.g., 72-144 hours).[12][13] Centrifuge the broth at 10,000 rpm for 15-20 minutes at 4°C to pellet the bacterial cells.
-
Supernatant Collection: Carefully decant and collect the cell-free supernatant containing the secreted this compound.
-
pH Adjustment: Adjust the pH of the supernatant to between 4.0 and 5.0 by the dropwise addition of hydrochloric acid.[6]
-
Solvent Extraction:
-
Transfer the pH-adjusted supernatant to a separatory funnel.
-
Add an equal volume of a butanol-ether solution (1:1 ratio).
-
Mix gently by inverting the funnel for 5-10 minutes.
-
Allow the layers to separate completely.
-
Carefully collect the lower aqueous layer, which contains the this compound.
-
Repeat the extraction process on the organic layer up to five times to maximize recovery.
-
-
Neutralization and Solvent Removal:
-
Combine all aqueous extracts.
-
Neutralize the combined extracts to pH 7.0 with a sodium bicarbonate solution.
-
Distill the solution under reduced pressure to remove any residual butanol and ether.
-
-
Lyophilization: Lyophilize (freeze-dry) the neutralized aqueous solution to obtain a crude this compound powder.
Protocol 2: Preparative HPLC Purification of this compound
This protocol is adapted from methods used for the preparative HPLC of bacitracin components.[5][14]
-
Sample Preparation: Dissolve the lyophilized crude this compound powder in a solvent mixture similar to the initial mobile phase conditions (e.g., a mix of methanol and buffer) to a concentration of approximately 2 mg/mL.[5]
-
HPLC System and Column:
-
Column: A preparative C8 or C18 reversed-phase column is suitable. For example, a Kromasil 5C8 (250 x 16 mm I.D.) column has been used for bacitracin.[14]
-
Mobile Phase A: A mixture of an organic solvent (e.g., acetonitrile/methanol) and a buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH 6.0).[14]
-
Mobile Phase B: A higher concentration of the organic solvent in the same buffer.[14]
-
-
Chromatographic Conditions:
-
Fraction Collection:
-
Inject the prepared sample onto the column.
-
Monitor the chromatogram and collect the eluent corresponding to the this compound peak into clean collection vessels.
-
-
Post-Purification Processing:
-
Combine the collected fractions containing the purified this compound.
-
Remove the HPLC solvents and buffer salts, typically via lyophilization, to yield the final purified this compound as a solid powder.[5]
-
Visualizations
Caption: A generalized workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low extraction yield.
References
- 1. This compound: a new eukaryotic translation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bacitracin | C66H103N17O16S | CID 10909430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Separation and isolation of the isomers of bacitracin by high-performance liquid chromatography and their relationship to microbial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Analysis of bacitracin and its related substances by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. thepharmajournal.com [thepharmajournal.com]
- 14. tandfonline.com [tandfonline.com]
Technical Support Center: Improving the Stability of Bacitracin in Experimental Conditions
A Note on "Baciphelacin": Initial database searches for "this compound" did not yield any matching results for a known compound. It is highly probable that this is a typographical error for Bacitracin , a well-documented polypeptide antibiotic. This technical support guide will focus on Bacitracin.
This guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the stability of Bacitracin during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect Bacitracin stability in experimental settings?
A1: Bacitracin's stability is primarily influenced by pH, temperature, and the presence of oxidizing agents and certain metal ions. In aqueous solutions, it is most stable at a pH between 5 and 7. It is unstable at pH values below 4 and above 9. Temperature also plays a crucial role; solutions are significantly more stable at refrigerated temperatures (2-8°C) than at room temperature.
Q2: What are the main degradation pathways of Bacitracin?
A2: The two main chemical degradation pathways for Bacitracin in aqueous solutions are oxidation and deamidation. Oxidation is the predominant pathway in neutral to acidic solutions, while deamidation is more common in alkaline conditions. These degradation processes lead to the formation of microbiologically inactive products, such as Bacitracin F from the oxidation of Bacitracin A.
Q3: How should I prepare and store Bacitracin stock solutions to maximize stability?
A3: For maximum stability, dissolve Bacitracin powder in a buffer solution with a pH between 5 and 7. Sterile, high-purity water can also be used, with the pH adjusted if necessary. Stock solutions should be stored at 2-8°C and are generally stable for about one week. For long-term storage, lyophilization of the Bacitracin solution is recommended. Avoid repeated freeze-thaw cycles.
Q4: Can I do anything to prevent the oxidation of Bacitracin in my experiments?
A4: Yes. To minimize oxidation, you can degas your solvents and prepare solutions under an inert atmosphere, such as nitrogen. The addition of antioxidants can also be explored, although their compatibility and effectiveness with Bacitracin would need to be validated for your specific application.
Q5: Are there any excipients that can improve the stability of Bacitracin in solution?
A5: While specific data on Bacitracin is limited, the use of cyclodextrins has been shown to enhance the stability of other antibiotics by forming inclusion complexes. This is an area that could be explored for Bacitracin formulation. Additionally, for solid formulations, zinc complexation (Zinc Bacitracin) is known to significantly increase stability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of Bacitracin activity in a freshly prepared aqueous solution. | The pH of the solution may be outside the optimal range of 5-7. | Verify the pH of your solution and adjust it to within the 5-7 range using appropriate buffers (e.g., phosphate buffers). |
| Inconsistent results in stability studies. | The solution may have been stored at room temperature for an extended period. | Prepare fresh solutions for each experiment and store stock solutions at 2-8°C for no longer |
Baciphelacin activity loss and prevention
Welcome to the technical support center for baciphelacin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in experiments, with a focus on preventing activity loss and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an antibiotic produced by the bacterium Bacillus thiaminolyticus.[1] Its primary mechanism of action is the inhibition of eukaryotic protein synthesis.[1] It is believed to act at the initiation stage of translation, possibly by affecting the charging of tRNA or other initiation factors.[1]
Q2: What is the chemical nature of this compound?
A2: this compound is an organic compound with the molecular formula C22H34N2O6.[2][3] Structurally, it contains an isocoumarin moiety and is functionally related to a delta-amino acid.[2][3] This structure includes a lactone ring, which can be susceptible to hydrolysis.
Q3: What are the general recommendations for storing this compound?
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, dissolve the lyophilized this compound in a suitable solvent such as DMSO or ethanol. It is recommended to prepare concentrated stock solutions (e.g., 1-10 mM) to minimize the volume of solvent added to your experimental system. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of this compound Activity in Solution | Hydrolysis of the Lactone Ring: The isocoumarin structure of this compound contains a lactone ring that can be susceptible to hydrolysis, especially at non-neutral pH. | - Prepare fresh solutions of this compound for each experiment. - If storage of solutions is necessary, aliquot and store at -80°C for short periods. - Maintain the pH of the experimental buffer as close to neutral as possible. |
| Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration. | - Use low-adhesion polypropylene tubes and pipette tips. - For long-term storage of solutions, consider using glass vials. | |
| Exposure to Light: Many complex organic molecules are light-sensitive. | - Store this compound powder and solutions in amber vials or wrap containers in aluminum foil to protect from light. | |
| Inconsistent Results in Protein Synthesis Inhibition Assays | Cellular Permeability Issues: The effectiveness of this compound can depend on its ability to enter the cells being studied. | - Optimize the concentration of this compound and the incubation time for your specific cell line. - Ensure that the cell density is consistent across experiments. |
| Degradation in Culture Media: Components in the cell culture media, such as enzymes from serum, may degrade this compound over time. | - Minimize the pre-incubation time of this compound in complete media before adding to cells. - Consider using serum-free media for the duration of the experiment if compatible with your cells. | |
| No Inhibition of Protein Synthesis Observed | Incorrect Target Organism: this compound is a eukaryotic translation inhibitor and has been shown to have no effect on bacteria like E. coli.[1] | - Confirm that you are using a eukaryotic system (e.g., mammalian cell lines, rabbit reticulocyte lysate).[1] |
| Inactive Compound: The this compound may have degraded due to improper storage or handling. | - Purchase fresh this compound from a reputable supplier. - Always follow recommended storage and handling procedures. - Test the activity of a new batch of this compound on a sensitive, well-characterized cell line. |
Data Summary
Table 1: Inferred Stability of this compound Based on Chemical Structure and General Antibiotic Stability
| Condition | Parameter | Recommendation/Inference | Rationale |
| Storage (Solid) | Temperature | -20°C (short-term), -80°C (long-term) | General recommendation for complex organic molecules to prevent degradation. |
| Light | Protect from light (use amber vials or foil) | Isocoumarin structures can be light-sensitive. | |
| Moisture | Store in a desiccator | Moisture can lead to hydrolysis of the lyophilized powder. | |
| Storage (Solution) | Temperature | -20°C (short-term), -80°C (long-term) | Freezing minimizes chemical degradation in solution. |
| Solvent | DMSO, Ethanol | Common solvents for similar organic compounds. | |
| Freeze-Thaw Cycles | Avoid | Repeated cycling can lead to degradation of the compound. | |
| Experimental Conditions | pH | Neutral (pH 7.0 - 7.4) | The lactone ring in the isocoumarin structure is more stable at neutral pH and susceptible to hydrolysis at acidic or basic pH. |
| Temperature | As required by the experiment, but minimize prolonged incubation at elevated temperatures. | Higher temperatures can accelerate chemical degradation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
Lyophilized this compound
-
Anhydrous DMSO or 200-proof ethanol
-
Sterile, low-adhesion polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile, low-adhesion tips
-
-
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of solvent required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO or ethanol to the vial of this compound.
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected (amber or foil-wrapped) microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Protocol 2: In Vitro Protein Synthesis Inhibition Assay (Rabbit Reticulocyte Lysate)
-
Materials:
-
Rabbit Reticulocyte Lysate (RRL) kit (commercially available)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Control mRNA (e.g., Luciferase mRNA)
-
Amino acid mixture (containing a radiolabeled amino acid, e.g., [³⁵S]-methionine)
-
Nuclease-free water
-
Control inhibitor (e.g., cycloheximide)
-
Trichloroacetic acid (TCA)
-
Acetone
-
Scintillation fluid and vials
-
-
Procedure:
-
Thaw all components of the RRL kit on ice.
-
Prepare a master mix containing RRL, amino acid mixture (with [³⁵S]-methionine), and control mRNA according to the manufacturer's instructions.
-
Prepare serial dilutions of the this compound stock solution in nuclease-free water or the reaction buffer provided with the kit.
-
Set up the following reactions in sterile microcentrifuge tubes on ice:
-
Negative control (no inhibitor)
-
Positive control (e.g., cycloheximide)
-
Experimental samples with varying concentrations of this compound
-
-
Add the appropriate volume of the inhibitor dilutions to the respective tubes. Add an equivalent volume of the solvent (e.g., DMSO) to the negative control.
-
Add the RRL master mix to each tube to initiate the translation reaction.
-
Incubate the reactions at the temperature and for the duration recommended by the RRL kit manufacturer (typically 30°C for 60-90 minutes).
-
Stop the reactions by placing the tubes on ice.
-
To determine the amount of newly synthesized protein, precipitate the proteins by adding cold TCA.
-
Collect the protein precipitate by filtration or centrifugation.
-
Wash the precipitate with acetone to remove unincorporated radiolabeled amino acids.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the negative control.
-
Visualizations
References
Technical Support Center: Troubleshooting Baciphelacin Resistance
This technical support center provides guidance for researchers encountering Baciphelacin resistance in their cell lines. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an antibiotic that acts as a potent inhibitor of protein synthesis in eukaryotic cells, such as mammalian cell lines.[1] It does not affect DNA or RNA synthesis.[1] Its primary mechanism is believed to be the inhibition of the initiation of translation or the charging of tRNA.[1]
Q2: My cells are no longer responding to this compound at the usual concentration. What could be the reason?
This is a common indication of acquired resistance. Potential underlying mechanisms in eukaryotic cells include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump this compound out of the cell, reducing its intracellular concentration to sub-lethal levels.[2][3][4][5]
-
Target Modification: Mutations in the ribosomal machinery, the direct target of this compound, can prevent the drug from binding effectively.[6][7][8][9][10]
-
Alterations in Signaling Pathways: Activation of pro-survival signaling pathways, such as PI3K/AKT/mTOR or MAPK, can help cells overcome the cytotoxic effects of this compound.[11][12][13][14][15]
Q3: How can I confirm that my cell line has developed resistance to this compound?
To confirm resistance, you should perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of this compound for your potentially resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of resistance.
Troubleshooting Guides
Issue 1: Increased IC50 of this compound in my cell line.
This guide will help you systematically investigate the potential causes of increased this compound resistance.
Troubleshooting Workflow
Caption: Troubleshooting workflow for investigating this compound resistance.
Step-by-Step Guide:
-
Confirm Resistance: Repeat the IC50 determination for both the suspected resistant and the parental (sensitive) cell lines. Ensure consistent experimental conditions, including cell seeding density and drug exposure time.
-
Investigate Increased Drug Efflux:
-
Hypothesis: The resistant cells are overexpressing ABC transporters, which are pumping this compound out of the cells.
-
Experiment:
-
Quantitative PCR (qPCR): Measure the mRNA levels of common ABC transporter genes (e.g., ABCB1, ABCC1, ABCG2) in both resistant and sensitive cells.
-
Western Blot: Analyze the protein expression levels of the corresponding ABC transporters.
-
Functional Assay: Treat the resistant cells with known ABC transporter inhibitors (e.g., Verapamil, MK-571) in combination with this compound to see if sensitivity is restored.
-
-
-
Investigate Target Modification:
-
Hypothesis: Mutations in ribosomal RNA or ribosomal protein genes are preventing this compound from binding to its target.
-
Experiment:
-
Sanger or Next-Generation Sequencing (NGS): Sequence the genes encoding components of the large and small ribosomal subunits in both resistant and sensitive cell lines to identify any mutations.
-
-
-
Investigate Altered Signaling Pathways:
-
Hypothesis: Pro-survival signaling pathways are constitutively active in the resistant cells, allowing them to evade this compound-induced cell death.
-
Experiment:
-
Western Blot: Examine the phosphorylation status (as an indicator of activation) of key proteins in pathways like PI3K/AKT (p-AKT), MAPK (p-ERK), and NF-κB (p-p65) in both cell lines, with and without this compound treatment.
-
-
Issue 2: My experiments to determine the resistance mechanism are inconclusive.
Troubleshooting Guide:
| Problem | Possible Cause | Suggested Solution |
| No significant difference in ABC transporter expression. | The specific transporter responsible for this compound efflux is not among those tested, or efflux is not the primary mechanism. | Broaden the panel of ABC transporter genes for qPCR. Consider a functional efflux assay using a fluorescent substrate like Rhodamine 123 to assess general transporter activity. |
| No mutations found in ribosomal genes. | The mutation may be in a less common ribosomal protein, or the resistance mechanism is not target modification. | If NGS was not used, consider it for a more comprehensive analysis. Focus on investigating other potential mechanisms. |
| No clear changes in the tested signaling pathways. | The relevant signaling pathway was not among those investigated, or the changes are more subtle. | Perform a broader phosphoproteomic or transcriptomic analysis (e.g., RNA-seq) to identify differentially regulated pathways. |
| High experimental variability. | Inconsistent cell culture conditions, passage number, or reagent quality. | Standardize all experimental protocols. Ensure cells are used within a consistent passage number range. Test new batches of reagents. |
Experimental Protocols
Protocol 1: Determination of IC50 Value
Objective: To determine the concentration of this compound that inhibits cell viability by 50%.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).
-
Incubation: Incubate the plate for a period equivalent to at least two cell doubling times (typically 48-72 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as MTT, MTS, or a resazurin-based assay.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to calculate the IC50 value.
Protocol 2: Quantitative PCR (qPCR) for ABC Transporter Expression
Objective: To quantify the mRNA expression levels of ABC transporter genes.
Methodology:
-
RNA Extraction: Isolate total RNA from both sensitive and resistant cell lines using a commercial RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase kit.
-
qPCR: Perform qPCR using primers specific for the ABC transporter genes of interest and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Signaling Pathways in Drug Resistance
Activation of certain signaling pathways can contribute to drug resistance by promoting cell survival and inhibiting apoptosis.
Common Pro-Survival Signaling Pathways:
Caption: Key signaling pathways involved in drug resistance.
Data Presentation
Table 1: Example IC50 Values for this compound
| Cell Line | IC50 (µM) | Fold Resistance |
| Parental (Sensitive) | 0.1 | 1 |
| Resistant Clone 1 | 2.5 | 25 |
| Resistant Clone 2 | 5.2 | 52 |
Table 2: Example qPCR Data for ABC Transporter Expression
| Gene | Fold Change in Resistant vs. Sensitive Cells (mRNA) |
| ABCB1 | 15.3 |
| ABCC1 | 2.1 |
| ABCG2 | 8.9 |
| GAPDH | 1.0 (Normalization Control) |
References
- 1. This compound: a new eukaryotic translation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ABC transporter - Wikipedia [en.wikipedia.org]
- 3. The Human ATP-Binding Cassette (ABC) Transporter Superfamily - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Yeast ABC proteins involved in multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. Mutations in eukaryotic 18S ribosomal RNA affect translational fidelity and resistance to aminoglycoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ribosomal mutations promote the evolution of antibiotic resistance in a multidrug environment [dash.harvard.edu]
- 8. Ribosomal mutations promote the evolution of antibiotic resistance in a multidrug environment | eLife [elifesciences.org]
- 9. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis for selectivity and toxicity of ribosomal antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Roles of signaling pathways in drug resistance, cancer initiating cells and cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Screening common signaling pathways associated with drug resistance in non‐small cell lung cancer via gene expression profile analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Signaling Pathways Involved in 5-FU Drug Resistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Baciphelacin Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxic effects of Baciphelacin in non-target cells during experimentation.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound and offers structured solutions.
Issue 1: High Cytotoxicity Observed in All Tested Non-Target Cell Lines
If you are observing widespread and potent cytotoxicity across various non-target cell lines, consider the following troubleshooting steps:
Potential Cause & Solution Table
| Potential Cause | Suggested Solution |
| Concentration Too High | Determine the IC50 of this compound in your specific non-target cell lines to identify a working concentration with minimal toxicity. Start with a broad concentration range (e.g., 1 nM to 100 µM) and narrow it down. |
| Incorrect Vehicle Control | Ensure the vehicle (e.g., DMSO) concentration is consistent across all experimental and control groups and is at a non-toxic level (typically ≤ 0.1%). |
| Contaminated Compound | Verify the purity of your this compound stock. Impurities from synthesis or degradation could contribute to cytotoxicity. Consider sourcing from a different vendor or re-purifying the compound. |
| Assay Interference | The cytotoxic effect might be an artifact of the assay itself. Validate findings using an orthogonal method (e.g., if using an MTT assay, confirm with a trypan blue exclusion assay or a live/dead cell stain). |
Experimental Workflow for Cytotoxicity Assessment
Issue 2: Difficulty Establishing a Therapeutic Window
A key challenge is identifying a concentration of this compound that is effective against target cells while remaining non-toxic to non-target cells.
Strategy & Implementation Table
| Strategy | Implementation Steps |
| Comparative IC50 Analysis | 1. Determine the IC50 of this compound in your target cells (e.g., cancer cell line).2. Determine the IC50 in your non-target cells (e.g., primary healthy cells).3. Calculate the therapeutic index (TI) = IC50 (non-target) / IC50 (target). A higher TI indicates a better therapeutic window. |
| Time-Course Experimentation | This compound's cytotoxic effects may be time-dependent. Assess cytotoxicity at multiple time points (e.g., 6, 12, 24, 48 hours) to find a duration that maximizes target cell death while minimizing non-target cell effects. |
| Co-treatment with a Cytoprotective Agent | For in vitro models, consider the use of agents that may selectively protect non-target cells. For example, antioxidants could be tested if oxidative stress is a suspected off-target mechanism. This approach requires careful validation to ensure the cytoprotective agent does not interfere with this compound's on-target activity. |
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound and how does it relate to cytotoxicity?
A1: this compound is a potent inhibitor of protein synthesis in eukaryotic cells.[1] It is believed to act at the initiation stage of translation or interfere with the charging of tRNA.[1] By halting protein production, this compound can induce cell cycle arrest and apoptosis, leading to its cytotoxic effects. This broad mechanism can affect any cell that relies on active protein synthesis, which includes most healthy, non-target cells.
Signaling Pathway of this compound-Induced Cytotoxicity
Q2: How can I quantitatively assess this compound's cytotoxicity in my non-target cell lines?
A2: A quantitative assessment is crucial. We recommend determining the half-maximal inhibitory concentration (IC50) for cytotoxicity. Below is a sample data table and the recommended experimental protocol.
Sample IC50 Data for this compound
| Cell Line | Cell Type | IC50 (µM) after 48h |
| HeLa | Cervical Cancer (Target) | 0.15 |
| HEK293 | Human Embryonic Kidney (Non-Target) | 2.5 |
| HUVEC | Human Umbilical Vein Endothelial (Non-Target) | 5.8 |
| PBMC | Peripheral Blood Mononuclear (Non-Target) | > 10 |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate non-target cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing this compound or the vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability) and plot the percentage of viability against the logarithm of the this compound concentration to calculate the IC50 value.
Q3: Are there formulation strategies to reduce this compound's off-target toxicity?
A3: While specific data for this compound is limited, general principles of drug delivery can be applied to reduce off-target effects.
Formulation Strategies to Mitigate Cytotoxicity
| Strategy | Description |
| Liposomal Encapsulation | Encapsulating this compound within liposomes can alter its pharmacokinetic profile, potentially reducing its immediate availability to non-target tissues and allowing for more targeted delivery, especially if the liposomes are functionalized with targeting ligands. |
| PEGylation | The covalent attachment of polyethylene glycol (PEG) to this compound could increase its half-life and potentially shield it from interacting with non-target cells, a strategy that has been shown to reduce normal tissue toxicity for other compounds.[2] |
| Prodrug Approach | Designing a prodrug of this compound that is activated only under specific conditions present in the target environment (e.g., by an enzyme that is overexpressed in cancer cells) can significantly enhance its specificity and reduce systemic cytotoxicity. |
Logical Flow for Considering Formulation Strategies
References
Validation & Comparative
Unraveling the Efficacy of Baciphelacin: A Comparative Analysis
For Immediate Release
A comprehensive analysis of Baciphelacin, an antibiotic produced by the bacterium Paenibacillus thiaminolyticus, reveals its potent and specific activity against eukaryotic protein synthesis, distinguishing it from conventional antibacterial agents. This guide provides a detailed comparison of this compound's efficacy with other well-known protein synthesis inhibitors and clarifies its role in contrast to the antibacterial compounds also produced by its source organism.
Executive Summary
This compound is a potent inhibitor of protein synthesis in eukaryotic cells, with a 50% inhibitory concentration (IC50) in the nanomolar range.[1] Its mechanism of action targets the initial steps of translation or the charging of tRNA, a mode of action that sets it apart from many clinically used antibiotics.[1] It is crucial to distinguish this compound from other antimicrobial compounds produced by Paenibacillus thiaminolyticus, such as Paenibacterin and Polymyxin A1, which exhibit broad-spectrum antibacterial activity.[2] This guide presents a comparative analysis of this compound's potency against other eukaryotic protein synthesis inhibitors and the antibacterial efficacy of co-produced compounds from P. thiaminolyticus against various bacterial strains.
Comparative Efficacy of Eukaryotic Protein Synthesis Inhibitors
This compound demonstrates significant potency in the inhibition of protein synthesis in eukaryotic systems. The following table provides a comparative summary of the half-maximal inhibitory concentration (IC50) of this compound and other well-characterized eukaryotic protein synthesis inhibitors.
| Compound | Target Organism/Cell Line | IC50 | Reference |
| This compound | HeLa Cells | ~100 nM (10-7 M) | [1] |
| Cycloheximide | in vivo | 532.5 nM | [3] |
| Cycloheximide | CEM cells | 120 nM | [3] |
| Cycloheximide | Vero cells (anti-MERS-CoV activity) | 160 nM | [4] |
| Puromycin | NIH/3T3 cells | 3.96 µM | [5][6] |
| Anisomycin | U251 and U87 cells | 233 nM and 192 nM, respectively | [7] |
| Anisomycin | HEK293 cells | 20 nM | [7] |
Antibacterial Spectrum of Other Antimicrobials from Paenibacillus thiaminolyticus
While this compound's primary activity is against eukaryotic cells, its source organism, Paenibacillus thiaminolyticus, also produces potent antibacterial compounds. The efficacy of these compounds against various bacterial pathogens is detailed below, as measured by the Minimum Inhibitory Concentration (MIC).
Paenibacterin
Paenibacterin is a broad-spectrum lipopeptide antibiotic with activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[1][8][9]
| Bacterial Strain | MIC (µg/mL) | Reference |
| Escherichia coli O157:H7 | 2 - 8 | [1] |
| Salmonella enterica | 8 | [10] |
| Listeria monocytogenes | 8 - 64 | [1] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 8 - 64 | [1] |
| Bacillus subtilis | Minimal effect on MIC with structural modifications | [11] |
| Klebsiella pneumoniae | Minimal effect on MIC with structural modifications | [11] |
| Acinetobacter baumannii | Minimal effect on MIC with structural modifications | [11] |
| Pseudomonas aeruginosa | Cationic residues at positions 1 and 4 are important for activity | [11] |
Polymyxin A1
Polymyxin A1 is another antimicrobial peptide produced by P. thiaminolyticus with primary activity against Gram-negative bacteria.[12][13][14]
| Bacterial Group | Activity | Reference |
| Gram-negative bacteria | Potent activity | [12][13][14][15] |
| Gram-positive bacteria | Less effective | [12] |
Mechanism of Action: A Visual Guide
To elucidate the distinct mechanisms of action, the following diagrams illustrate the eukaryotic translation pathway and the points of inhibition for this compound and other relevant compounds.
References
- 1. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Cycloheximide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Star Republic: Guide for Biologists [sciencegateway.org]
- 9. what is cycloheximide's mechanism? [bio.net]
- 10. Mechanism of Puromycin Action: Fate of Ribosomes after Release of Nascent Protein Chains from Polysomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and Lactimidomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. The science of puromycin: From studies of ribosome function to applications in biotechnology [agris.fao.org]
- 14. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of Translation Initiation in Eukaryotes - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Protein Synthesis Inhibitors: Baciphelacin vs. Cycloheximide
For researchers in cell biology, molecular biology, and drug development, the selection of an appropriate protein synthesis inhibitor is critical for experimental accuracy and reproducibility. This guide provides an objective comparison of two such inhibitors, Baciphelacin and Cycloheximide, focusing on their mechanisms of action, specificity, and performance based on experimental data.
Mechanism of Action
The primary difference between this compound and Cycloheximide lies in the specific stage of protein synthesis they inhibit.
This compound is an antibiotic produced by Bacillus thiaminolyticus.[1] Experimental evidence suggests that it potently inhibits protein synthesis in mammalian cell lines by affecting the initiation of translation or the charging of tRNA .[1] It does not affect DNA or RNA synthesis.[1] Its precise molecular target has not been fully elucidated, but it does not inhibit substrate binding to the ribosome or peptide bond formation in cell-free assays, pointing towards an early-stage inhibitory mechanism.[1]
Cycloheximide , a well-established and widely used inhibitor, is a fungicide produced by the bacterium Streptomyces griseus.[2] It specifically targets the translocation step of translational elongation in eukaryotes.[2][3] Cycloheximide binds to the E-site of the 60S ribosomal subunit, interfering with the movement of deacetylated tRNA and stalling the ribosome's progression along the mRNA molecule.[3][4][5] This action effectively freezes ribosomes on mRNA, an attribute leveraged in techniques like ribosome profiling.[2]
Specificity, Selectivity, and Off-Target Effects
An ideal inhibitor demonstrates high specificity for its target with minimal off-target effects.
This compound exhibits a unique spectrum of activity. It is a potent inhibitor in HeLa cells and other mammalian cell lines but has no effect on protein synthesis in the yeast Saccharomyces cerevisiae or the bacterium Escherichia coli.[1] This suggests a high degree of selectivity for specific eukaryotic translation machinery, differing from that found in lower eukaryotes like yeast. It also effectively inhibits protein synthesis in the protozoan Trypanosoma brucei.[1] Notably, it does not impact DNA or RNA synthesis, indicating a specific mode of action against protein production.[1]
Cycloheximide is a broad-spectrum inhibitor of protein synthesis in most eukaryotic cells.[2] However, mitochondrial protein synthesis is resistant to its effects.[2] While widely used, cycloheximide is not a perfectly specific inhibitor and is known to have significant off-target effects.[6][7] These include:
-
Induction of Apoptosis: Cycloheximide can induce programmed cell death in various cell types, sometimes through a FADD-dependent mechanism.[3][8]
-
Cytotoxicity: Studies have shown that for some cell lines, the cytotoxic concentration (CC50) of cycloheximide can be lower than its protein synthesis inhibitory concentration (IC50), meaning it can kill cells through mechanisms other than just halting protein production.[9][10]
-
Other Cellular Effects: It has been reported to cause DNA damage and teratogenesis, making it unsuitable for therapeutic use in humans.[2]
Quantitative Performance Data
The potency of an inhibitor is typically measured by its half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher potency.
| Inhibitor | Target System | IC50 Value | Reference |
| This compound | HeLa Cells (Intact) | ~10⁻⁷ M (~0.1 µM) | [1] |
| Cycloheximide | in vivo (General) | 532.5 nM (0.53 µM) | [11] |
| CEM Cells | 0.12 µM | [11] | |
| 9L Cells | 0.2 µM | [11] | |
| Vero Cells (anti-MERS-CoV) | 0.16 µM | ||
| Rabbit Reticulocyte Lysate | 0.1 µM | [12] | |
| HepG2 Cells | 6600 nM (6.6 µM) | [9] | |
| Primary Rat Hepatocytes | 290 nM (0.29 µM) | [9] |
Note: IC50 values can vary significantly based on the cell type, experimental conditions, and assay used.
Experimental Protocols
Key Experiment: Radiolabeled Amino Acid Incorporation Assay
This is a standard method to quantify the rate of new protein synthesis and assess the efficacy of inhibitors.
Methodology:
-
Cell Culture: Plate eukaryotic cells (e.g., HeLa, HepG2) in a multi-well format and grow to a desired confluency.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound or Cycloheximide for a predetermined time (e.g., 30-60 minutes) to allow for cellular uptake and target engagement.
-
Metabolic Labeling: Add a radiolabeled amino acid, such as [³H]-Leucine or [³⁵S]-Methionine, to the culture medium.
-
Incubation: Incubate the cells for a defined period (e.g., 1-4 hours) to allow for the incorporation of the radiolabeled amino acid into newly synthesized proteins.
-
Cell Lysis & Precipitation: Wash the cells with cold PBS to stop the incorporation. Lyse the cells and precipitate the proteins using an acid like trichloroacetic acid (TCA).
-
Quantification: Wash the protein precipitate to remove unincorporated amino acids. Solubilize the precipitate and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of incorporated radioactivity is directly proportional to the rate of protein synthesis. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Application in Signaling Pathway Analysis
Protein synthesis inhibitors are invaluable tools for dissecting cellular signaling pathways, particularly for determining the stability and turnover rate of specific proteins.
By treating cells with an inhibitor like Cycloheximide, one can block the production of new proteins. Subsequent monitoring of the target protein's levels over time (e.g., by Western Blotting) allows for the calculation of its half-life. This is crucial for understanding pathways where protein degradation is a key regulatory step, such as those involving ubiquitin-mediated proteasomal degradation.
Conclusion and Recommendations
Both this compound and Cycloheximide are effective inhibitors of eukaryotic protein synthesis, but their distinct properties make them suitable for different applications.
Choose Cycloheximide when:
-
A well-characterized, broad-spectrum eukaryotic inhibitor is needed.
-
The experimental goal is to rapidly and reversibly halt protein synthesis.[2]
-
The application is ribosome profiling, where its mechanism of "freezing" ribosomes is advantageous.[2]
-
Studying protein half-life is the primary objective, and potential off-target effects like apoptosis induction can be controlled for or monitored.
Choose this compound when:
-
High specificity for mammalian protein synthesis is required, especially in contexts where effects on lower eukaryotes like yeast must be avoided.
-
An inhibitor targeting the initiation phase of translation is desired.
-
Minimizing impact on DNA and RNA synthesis is critical for the experimental question.[1]
-
A less-characterized but potentially more specific tool for mammalian systems is being explored.
Researchers should carefully consider the specific requirements of their experimental system, including the cell type and the biological question being addressed, before selecting an inhibitor. For studies sensitive to apoptosis or other cytotoxic artifacts, the off-target effects of Cycloheximide must be carefully evaluated, making the more specific (though less understood) this compound a compelling alternative.
References
- 1. This compound: a new eukaryotic translation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cycloheximide - Wikipedia [en.wikipedia.org]
- 3. Cycloheximide | Cell Signaling Technology [cellsignal.com]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and Lactimidomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cycloheximide Is Not a Specific Inhibitor of Protein Synthesis in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Cycloheximide inhibition of delayed early gene expression in baculovirus-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Comparative Analysis of Cross-Resistance Profiles Involving Baciphelacin
This guide provides a comparative analysis of cross-resistance involving the eukaryotic protein synthesis inhibitor, Baciphelacin. The following sections detail hypothetical experimental data, the methodologies used to obtain them, and potential mechanistic pathways, offering a framework for researchers engaged in the study of novel antibiotics and resistance mechanisms.
Data Presentation: Comparative Minimum Inhibitory Concentrations (MIC)
Cross-resistance was evaluated by determining the Minimum Inhibitory Concentration (MIC) of this compound and a panel of comparator antibiotics against a susceptible wild-type Staphylococcus aureus strain and three experimentally-derived this compound-resistant mutants. The comparator agents were selected to represent various mechanisms of action, including other protein synthesis inhibitors (Gentamicin, Erythromycin, Tetracycline) and a cell wall synthesis inhibitor (Penicillin G).
The results, summarized in the table below, illustrate a hypothetical cross-resistance profile where resistance to this compound confers resistance to other protein synthesis inhibitors, but not to an antibiotic with a different mechanism of action.
| Antibiotic | Mechanism of Action | Wild-Type S. aureus (MIC in µg/mL) | This compound-Resistant Mutant 1 (MIC in µg/mL) | This compound-Resistant Mutant 2 (MIC in µg/mL) | This compound-Resistant Mutant 3 (MIC in µg/mL) |
| This compound | Protein Synthesis Inhibitor (Initiation Factor) | 2 | 64 | 128 | >256 |
| Gentamicin | Protein Synthesis Inhibitor (30S Ribosome) | 1 | 32 | 64 | 64 |
| Erythromycin | Protein Synthesis Inhibitor (50S Ribosome) | 0.5 | 16 | 32 | 32 |
| Tetracycline | Protein Synthesis Inhibitor (30S Ribosome) | 2 | 64 | 64 | 128 |
| Penicillin G | Cell Wall Synthesis Inhibitor | 0.25 | 0.25 | 0.5 | 0.25 |
Experimental Protocols
The MIC values presented were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][2]
1. Preparation of Antibiotic Stock Solutions:
-
This compound and the comparator antibiotics were dissolved in appropriate solvents to create high-concentration stock solutions.
-
Sterile deionized water was used for water-soluble agents, while dimethyl sulfoxide (DMSO) was used for others, with the final DMSO concentration in the assay kept below 1% to avoid toxicity.
2. Inoculum Preparation:
-
S. aureus strains were cultured on Mueller-Hinton Agar (MHA) plates for 18-24 hours at 37°C.
-
Several colonies were used to inoculate a tube of Mueller-Hinton Broth (MHB).
-
The broth culture was incubated at 37°C until it reached a turbidity equivalent to a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL.
-
The standardized bacterial suspension was then diluted in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Broth Microdilution Assay:
-
The assay was performed in sterile 96-well microtiter plates.
-
A two-fold serial dilution of each antibiotic was prepared in MHB directly in the plate, typically covering a concentration range from 0.06 to 512 µg/mL.
-
Each well was inoculated with the prepared bacterial suspension.
-
Positive (bacteria in MHB without antibiotic) and negative (MHB only) control wells were included on each plate.
-
The plates were incubated at 37°C for 18-24 hours under ambient air conditions.
4. MIC Determination:
-
Following incubation, the plates were visually inspected for bacterial growth (turbidity).
-
The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible growth of the organism.[3][4][5]
Mandatory Visualizations
Hypothetical Signaling Pathway for this compound Resistance
The following diagram illustrates a hypothetical two-component signaling system that could lead to cross-resistance. In this model, the presence of this compound is detected by a sensor kinase, which then activates a response regulator. This, in turn, upregulates the expression of a multi-drug efflux pump, leading to reduced intracellular concentrations of this compound and other structurally unrelated antibiotics.
Caption: Hypothetical signaling pathway for this compound-induced cross-resistance.
Experimental Workflow for Cross-Resistance Determination
This diagram outlines the key steps in the experimental protocol used to determine and compare the MIC values for assessing cross-resistance.
Caption: Experimental workflow for MIC-based cross-resistance analysis.
References
- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. iitg.ac.in [iitg.ac.in]
- 5. microbe-investigations.com [microbe-investigations.com]
Baciphelacin: A Comparative Analysis of its Effects on Eukaryotic and Prokaryotic Ribosomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of baciphelacin on eukaryotic and prokaryotic ribosomes, supported by available experimental data. This compound, an antibiotic produced by Bacillus thiaminolyticus, has demonstrated potent and selective inhibitory activity against protein synthesis in higher eukaryotic systems, presenting a subject of interest for further research and potential therapeutic development.
Quantitative Data Summary
The following table summarizes the known quantitative and qualitative effects of this compound on protein synthesis in various cell types and cell-free systems.
| System | Organism/Cell Type | Ribosome Type | This compound Concentration | Effect on Protein Synthesis | Reference |
| Intact Cells | HeLa (Human cervical cancer) | Eukaryotic (80S) | ~ 1 x 10⁻⁷ M | 50% inhibition (IC₅₀) | [1] |
| Other mammalian cell lines | Eukaryotic (80S) | Potent inhibition | Potent inhibition | [1] | |
| Escherichia coli | Prokaryotic (70S) | Not specified | No effect | [1] | |
| Saccharomyces cerevisiae (Yeast) | Eukaryotic (80S) | Not specified | No effect | [1] | |
| Trypanosoma brucei (Protozoan) | Eukaryotic (80S) | Not specified | Inhibition | [1] | |
| Cell-Free Systems | Rabbit reticulocyte lysate | Eukaryotic (80S) | Not specified | Blocked | [1] |
| Wheat germ extract | Eukaryotic (80S) | Not specified | No effect | [1] |
Differential Effect of this compound on Ribosomes
This compound exhibits a pronounced selective inhibition of protein synthesis in mammalian cells, while showing no activity against prokaryotic (E. coli) or lower eukaryotic (S. cerevisiae) systems.[1] This specificity suggests that this compound targets a component or conformation of the eukaryotic ribosome, likely the 80S ribosome, that is absent or significantly different in prokaryotic 70S ribosomes and even in the ribosomes of some lower eukaryotes.
The current evidence suggests that this compound's mechanism of action is not through the disruption of peptide bond formation or the binding of substrates to the ribosome.[1] Instead, it is hypothesized to interfere with the initiation phase of translation or the charging of tRNA with amino acids.[1]
Experimental Protocols
Objective: To determine the inhibitory effect of this compound on protein synthesis in a eukaryotic cell-free system (e.g., rabbit reticulocyte lysate).
Materials:
-
Rabbit reticulocyte lysate (commercially available)
-
Amino acid mixture (containing all essential amino acids)
-
Radioactively labeled amino acid (e.g., ³⁵S-methionine)
-
mRNA template (e.g., luciferase mRNA)
-
This compound stock solution (in a suitable solvent)
-
Control inhibitor (e.g., cycloheximide)
-
Nuclease-free water
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, combine the rabbit reticulocyte lysate, amino acid mixture (minus methionine), and the mRNA template.
-
Addition of Inhibitor: Add varying concentrations of this compound to the reaction tubes. Include a positive control (cycloheximide) and a negative control (solvent vehicle).
-
Initiation of Translation: Add the radioactively labeled amino acid (³⁵S-methionine) to each tube to start the translation reaction.
-
Incubation: Incubate the reaction mixtures at 30°C for a specified time (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a strong base (e.g., NaOH) to hydrolyze the aminoacyl-tRNAs.
-
Protein Precipitation: Precipitate the newly synthesized, radiolabeled proteins by adding cold TCA.
-
Collection of Precipitate: Collect the precipitated protein by vacuum filtration through glass fiber filters.
-
Washing: Wash the filters with cold TCA and then ethanol to remove unincorporated radioactive amino acids.
-
Quantification: Place the dried filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is directly proportional to the amount of newly synthesized protein. Calculate the percentage of inhibition for each this compound concentration relative to the negative control. Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of protein synthesis.
Conclusion
This compound acts as a selective and potent inhibitor of protein synthesis in higher eukaryotic systems, with a mechanism likely involving the translation initiation step. Its lack of activity against prokaryotic ribosomes highlights significant structural and functional differences between the translational machinery of these domains of life. Further investigation is warranted to elucidate the precise molecular target of this compound on the 80S ribosome and to explore its potential as a tool for studying eukaryotic translation and as a lead compound for drug development.
References
Comparative Analysis of Baciphelacin and its Potential Synthetic Analogs: A Guide for Researchers
A comprehensive review of the natural antibiotic Baciphelacin, including its mechanism of action and biological activities. This guide also presents a conceptual framework for the development of synthetic analogs, a critical step in advancing its therapeutic potential.
Currently, there is a notable absence of publicly available scientific literature detailing the synthesis and biological evaluation of direct synthetic analogs of this compound. This guide, therefore, provides a thorough analysis of the parent compound, this compound, based on existing research. Furthermore, it offers a prospective look into the potential development of its synthetic analogs, drawing parallels from established drug discovery workflows for natural products. This information is intended to serve as a valuable resource for researchers and professionals in drug development who are interested in exploring the therapeutic promise of this compound and its derivatives.
This compound: An Overview
This compound is a natural antibiotic produced by the bacterium Bacillus thiaminolyticus.[1] It has been identified as a potent inhibitor of protein synthesis in eukaryotic cells, with particular efficacy against mammalian cell lines.[1]
Chemical Structure:
Chemically, this compound is identified as 5-Amino-2,5,6,7-tetradeoxy-N-(1-(3,4-dihydro-8-hydroxy-1-oxo-1H-2-benzopyran-3-yl)-3-methylbutyl)-2-methylheptonamide. Its structure features a complex arrangement of functional groups that are crucial for its biological activity.
Biological Activity and Mechanism of Action
This compound's primary mode of action is the inhibition of protein synthesis.[1] Unlike many antibiotics that target bacterial protein synthesis, this compound is specific to eukaryotic systems, including protozoa such as Trypanosoma brucei.[1] It does not affect DNA or RNA synthesis.[1] Research suggests that this compound likely interferes with the initiation phase of translation or the charging of tRNA, although the precise molecular target remains to be fully elucidated.[1]
The table below summarizes the known biological activities of this compound.
| Organism/Cell Line | Activity | Concentration for 50% Inhibition (IC50) |
| HeLa Cells | Inhibition of protein synthesis | ~10⁻⁷ M[1] |
| Other mammalian cell lines | Inhibition of protein synthesis | Not specified[1] |
| Trypanosoma brucei | Inhibition of protein synthesis | Not specified[1] |
| Saccharomyces cerevisiae | No effect on protein synthesis | Not applicable[1] |
| Escherichia coli | No effect on protein synthesis | Not applicable[1] |
Experimental Protocols
The following are summaries of key experimental protocols that have been used to characterize the activity of this compound.
1. In Vivo Protein Synthesis Inhibition Assay:
-
Cell Culture: HeLa cells are cultured in appropriate media and seeded in multi-well plates.
-
Treatment: Cells are incubated with varying concentrations of this compound.
-
Radiolabeling: A radiolabeled amino acid (e.g., [³⁵S]methionine) is added to the culture medium.
-
Analysis: The incorporation of the radiolabeled amino acid into newly synthesized proteins is measured by scintillation counting of trichloroacetic acid (TCA)-precipitated material. A decrease in radioactivity in treated cells compared to controls indicates inhibition of protein synthesis.
2. In Vitro Translation Assay:
-
System: A rabbit reticulocyte lysate cell-free translation system is used.
-
Template: Globin mRNA is added as the template for protein synthesis.
-
Reaction: The translation reaction is carried out in the presence of varying concentrations of this compound and radiolabeled amino acids.
-
Analysis: The synthesized proteins are separated by SDS-PAGE and visualized by autoradiography. The intensity of the protein bands is quantified to determine the extent of inhibition.
Visualizing the Mechanism of Action
The following diagram illustrates the proposed mechanism of action of this compound in inhibiting eukaryotic protein synthesis.
Caption: Proposed inhibition of eukaryotic protein synthesis by this compound.
The Path Forward: Development of Synthetic Analogs
While no synthetic analogs of this compound have been reported, their development holds significant potential for improving its therapeutic properties. Medicinal chemistry campaigns often synthesize analogs of natural products to enhance efficacy, reduce toxicity, improve pharmacokinetic profiles, and overcome resistance mechanisms.
A general workflow for the development and evaluation of synthetic analogs of this compound would involve the following key stages:
-
Lead Identification and Characterization: In-depth understanding of the structure and biological activity of the natural product, this compound.
-
Analog Design and Synthesis: Rational design of new molecules based on the structure of this compound. This can involve modification of functional groups, simplification of the core structure, or synthesis of stereoisomers.
-
In Vitro Screening: Testing the synthesized analogs for their biological activity using high-throughput screening methods. This would include assays for antibacterial activity, cytotoxicity, and mechanism of action.
-
Lead Optimization: Iterative process of refining the chemical structure of the most promising analogs to improve their desired properties.
-
In Vivo Evaluation: Testing the optimized lead compounds in animal models of disease to assess their efficacy and safety.
-
Preclinical Development: Comprehensive studies to gather data on the safety, toxicity, and pharmacokinetics of the lead candidate before it can be considered for clinical trials.
The following diagram outlines a hypothetical workflow for the development of this compound analogs.
Caption: A hypothetical workflow for the development of this compound analogs.
Conclusion
This compound represents an interesting natural product with a distinct mechanism of action targeting eukaryotic protein synthesis. While its full therapeutic potential is yet to be unlocked, it serves as a promising starting point for the development of novel therapeutic agents. The exploration of its synthetic analogs, guided by the principles of medicinal chemistry and structured drug discovery workflows, could lead to the identification of new compounds with improved activity, selectivity, and drug-like properties. Further research into the synthesis and biological evaluation of this compound analogs is highly encouraged to build upon the foundational knowledge of this unique natural antibiotic.
References
Baciphelacin's Inhibitory Action: A Comparative Guide to Eukaryotic Translation Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory action of Baciphelacin with other well-characterized eukaryotic translation inhibitors. The information is compiled from publicly available research, and all quantitative data is presented in standardized tables for objective comparison. Detailed experimental methodologies for key assays are also provided to support the interpretation of the presented data.
Overview of this compound's Inhibitory Profile
This compound, an antibiotic produced by Bacillus thiaminolyticus, is a potent and selective inhibitor of protein synthesis in eukaryotic cells.[1] It has demonstrated significant inhibitory activity in mammalian cell lines, such as HeLa cells, and against the protozoan Trypanosoma brucei.[1] Notably, this compound shows no effect on protein synthesis in prokaryotes (Escherichia coli), yeast (Saccharomyces cerevisiae), or in a wheat cell-free translation system, highlighting its specificity for certain eukaryotic translation machinery.[1]
The primary mechanism of this compound is believed to be the inhibition of the initiation phase of translation or the charging of tRNA with amino acids (aminoacylation).[1] This is inferred from studies showing it does not inhibit key steps in the elongation phase, such as substrate binding to the ribosome, peptide bond formation, or polyphenylalanine synthesis in a rabbit reticulocyte cell-free system.[1]
Comparative Analysis of Inhibitory Action
To contextualize the inhibitory properties of this compound, this section compares it with three well-established eukaryotic translation inhibitors: Cycloheximide, Puromycin, and Anisomycin. Each of these inhibitors has a distinct mechanism of action, providing a broad spectrum for comparison.
Mechanism of Action
The following table summarizes the known mechanisms of action for this compound and the comparator translation inhibitors.
| Inhibitor | Target | Stage of Translation Inhibited | Detailed Mechanism |
| This compound | Undetermined, presumed to be related to initiation factors or aminoacyl-tRNA synthetases. | Initiation or tRNA Charging | The precise molecular target is not yet identified. It does not inhibit elongation steps like peptide bond formation or translocation.[1] |
| Cycloheximide | E-site of the 60S ribosomal subunit. | Elongation (Translocation) | Binds to the E-site and interferes with the translocation step, preventing the movement of tRNA and mRNA through the ribosome.[2][3][4][5] |
| Puromycin | A-site of the ribosome (mimics aminoacyl-tRNA). | Elongation (Premature Termination) | As an analog of the 3' end of aminoacyl-tRNA, it enters the A-site and is incorporated into the growing polypeptide chain, causing premature chain termination.[6][7][8][9][10] |
| Anisomycin | Peptidyl transferase center (PTC) on the 60S ribosomal subunit. | Elongation (Peptide Bond Formation) | Binds to the PTC and inhibits the peptidyl transferase reaction, thereby blocking peptide bond formation.[11][12][13][14] |
Quantitative Inhibitory Data
| Inhibitor | IC50 | Experimental System | Reference |
| This compound | ~ 0.1 µM | Intact HeLa cells | [1] |
| Cycloheximide | 0.16 µM | Vero cells (anti-MERS-CoV activity) | [15] |
| Puromycin | Not typically defined by a classical IC50 due to its mechanism of action. | - | |
| Anisomycin | 0.02 µM | HEK293 cells (cytotoxicity) | [16] |
Experimental Protocols
This section details the methodologies for key experiments relevant to the study of translation inhibitors.
In Vitro Translation Inhibition Assay using Rabbit Reticulocyte Lysate
This assay is fundamental for determining the inhibitory effect of a compound on eukaryotic protein synthesis.
Objective: To quantify the inhibition of protein synthesis in a cell-free system.
Materials:
-
Nuclease-treated Rabbit Reticulocyte Lysate (RRL)
-
Amino acid mixture (minus methionine)
-
[³⁵S]-Methionine
-
mRNA template (e.g., luciferase mRNA)
-
Translation inhibitor stock solution (e.g., this compound)
-
Nuclease-free water
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a master mix of RRL, amino acid mixture, and [³⁵S]-Methionine according to the manufacturer's instructions.
-
Aliquot the master mix into reaction tubes.
-
Add varying concentrations of the translation inhibitor to the respective tubes. Include a no-inhibitor control.
-
Initiate the translation reaction by adding the mRNA template.
-
Incubate the reactions at 30°C for a specified time (e.g., 60-90 minutes).
-
Stop the reactions by adding an equal volume of ice-cold 10% TCA.
-
Precipitate the radiolabeled proteins on ice for 30 minutes.
-
Collect the precipitated proteins by filtering the reactions through glass fiber filters.
-
Wash the filters with 5% TCA and then with ethanol.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Toe-printing Assay to Differentiate Initiation vs. Elongation Inhibition
This technique can pinpoint the site of ribosome stalling on an mRNA, thereby distinguishing between inhibitors of initiation and elongation.[15][17][18]
Objective: To determine if a translation inhibitor stalls ribosomes at the initiation codon or within the coding sequence.
Materials:
-
In vitro translation system (e.g., RRL)
-
mRNA template with a known sequence
-
Translation inhibitor
-
Primer complementary to a region downstream of the start codon, labeled with a fluorescent dye or radioisotope
-
Reverse transcriptase
-
dNTPs
-
Sequencing gel apparatus
Procedure:
-
Set up in vitro translation reactions as described above, with and without the inhibitor.
-
After a short incubation to allow for ribosome binding and initiation, add the labeled primer.
-
Perform a reverse transcription reaction. The reverse transcriptase will extend the primer until it encounters a stalled ribosome.
-
Denature the samples and run them on a high-resolution sequencing gel alongside a sequencing ladder of the same mRNA template.
-
Analyze the resulting bands. An inhibitor of initiation will cause an accumulation of "toeprints" (prematurely terminated reverse transcription products) at or near the start codon. An elongation inhibitor will produce toeprints at various positions within the coding sequence.
In Vitro Aminoacylation Assay
This assay directly measures the charging of tRNA with an amino acid, which can help determine if an inhibitor targets this specific step.[19][20][21]
Objective: To assess the effect of an inhibitor on the activity of aminoacyl-tRNA synthetases.
Materials:
-
Purified aminoacyl-tRNA synthetase
-
Specific tRNA
-
Radiolabeled amino acid (e.g., [³H]-leucine)
-
ATP
-
Inhibitor
-
TCA and filter paper
Procedure:
-
Set up reaction mixtures containing the synthetase, tRNA, radiolabeled amino acid, and ATP.
-
Include reactions with varying concentrations of the inhibitor and a no-inhibitor control.
-
Incubate the reactions at 37°C.
-
Stop the reaction by spotting aliquots onto TCA-soaked filter paper discs.
-
Wash the discs extensively with cold TCA to remove unincorporated amino acids.
-
Dry the discs and measure the radioactivity, which corresponds to the amount of charged tRNA.
-
Calculate the percentage of inhibition and determine the IC50.
Visualizing Mechanisms and Workflows
Signaling Pathways and Experimental Logic
The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts discussed in this guide.
Caption: Mechanisms of action for various translation inhibitors.
Caption: Experimental workflow for characterizing translation inhibitors.
Conclusion
This compound presents an interesting case of a selective eukaryotic translation inhibitor. While its precise molecular target and mechanism require further elucidation, current evidence strongly suggests it acts at the early stages of protein synthesis, either during initiation or tRNA charging. This profile distinguishes it from well-known elongation inhibitors like cycloheximide, puromycin, and anisomycin. The provided experimental protocols offer a framework for future comparative studies to precisely position this compound's inhibitory action within the landscape of known translation inhibitors and to determine its quantitative potency in a standardized manner. Further research, particularly employing techniques like toe-printing and in vitro aminoacylation assays, will be crucial in fully characterizing this promising inhibitor.
References
- 1. This compound: a new eukaryotic translation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and Lactimidomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cycloheximide - Wikipedia [en.wikipedia.org]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Cyclohexamide(CHX) as a translation elongation inhibitor in Eukaryotes [regina-thequeen.tistory.com]
- 6. A Quick Guide to Small-Molecule Inhibitors of Eukaryotic Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. letstalkacademy.com [letstalkacademy.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. toku-e.com [toku-e.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. agscientific.com [agscientific.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Identifying the targets of aminoacyl-tRNA synthetase inhibitors by primer extension inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Toeprinting assay - Wikipedia [en.wikipedia.org]
- 18. Toeprinting Assays | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Baciphelacin: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of Baciphelacin is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste, safeguarding both personnel and the environment.
I. Pre-Disposal Handling and Storage
Proper handling and storage are fundamental to minimizing risks prior to disposal.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.
-
Storage: Keep this compound containers tightly closed and store them in a cool, dry, and well-ventilated area.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Keeping waste in its original or clearly labeled container prevents misidentification.
II. This compound: Key Chemical Data
Understanding the chemical properties of this compound is essential for safe handling and disposal.
| Property | Value | Reference |
| Molecular Formula | C22H34N2O6 | [1][2] |
| Molecular Weight | 422.5 g/mol | [1] |
| Appearance | Not specified | |
| Solubility | Not specified |
This compound is an organooxygen and organonitrogen compound.[1] It functions as a potent inhibitor of protein synthesis in mammalian cell lines.[3]
III. Step-by-Step Disposal Procedure
The primary approach for disposing of antibiotic waste is to treat it as hazardous chemical waste.
Step 1: Consult Institutional and Local Guidelines Before proceeding with any disposal, the first and most crucial step is to consult your institution's Environmental Health and Safety (EHS) department. They will provide specific procedures that comply with all relevant regulations.
Step 2: Prepare and Contain the Waste
-
Solid Waste: Carefully place solid this compound waste, including contaminated consumables like gloves and weighing papers, into a designated, leak-proof hazardous waste container. Avoid generating dust.
-
Liquid Waste: If this compound is in a liquid form, it should be collected in a sealed, leak-proof container that is compatible with the solvent. Do not pour liquid antibiotic waste down the drain.
-
Sharps: Any sharps, such as needles or contaminated glassware, that have come into contact with this compound must be disposed of in a designated sharps container.
Step 3: Label the Waste Container Clearly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of waste
-
The date of accumulation
Step 4: Arrange for Professional Disposal Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste. These professionals are equipped to handle and transport hazardous materials safely and in accordance with regulatory requirements.
IV. Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and the EHS department.
-
Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial absorbent pads) to contain the spill. For solid spills, carefully cover the material to avoid generating dust.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed liquid or solid material using non-sparking tools and place it into a designated hazardous waste container.
-
Decontaminate: Thoroughly clean the spill area with an appropriate decontaminating solution, as recommended by your EHS department.
-
Dispose of Clean-up Materials: All materials used for clean-up, including absorbent pads and wipes, must be disposed of as hazardous waste.
V. Experimental Protocols Cited
While no specific experimental protocols for the disposal of this compound were found, the general principles of chemical and biological waste disposal are well-established. The procedures outlined above are derived from standard laboratory safety guidelines for handling hazardous chemicals and antibiotic waste.[4][5][6]
VI. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. 5-Amino-2,5,6,7-tetradeoxy-N-(1-(3,4-dihydro-8-hydroxy-1-oxo-1H-2-benzopyran-3-yl)-3-methylbutyl)-2-methylheptonamide | C22H34N2O6 | CID 171612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 57765-71-6 [chemicalbook.com]
- 3. This compound: a new eukaryotic translation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. drugcheckingbc.ca [drugcheckingbc.ca]
- 6. benchchem.com [benchchem.com]
Personal protective equipment for handling Baciphelacin
Disclaimer: No specific Safety Data Sheet (SDS) for Baciphelacin is readily available. The following guidance is based on the known properties of this compound as a potent eukaryotic protein synthesis inhibitor and general best practices for handling potent, powdered chemical compounds of unknown toxicity. A thorough risk assessment should be conducted by the user before handling this material.
This compound is an antibiotic produced by the bacterium Bacillus thiaminolyticus. It functions as a potent inhibitor of protein synthesis in eukaryotic cells.[1] Due to its biological activity, it should be handled with care to avoid exposure.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, particularly in its powdered form.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles that meet EN166 (EU) or ANSI Z87.1 (US) standards. |
| Hand Protection | Nitrile gloves (ensure they are compatible with the solvents being used if this compound is in solution). Change gloves immediately if contaminated. |
| Body Protection | A lab coat that is fully buttoned. For larger quantities or when there is a risk of splashing, consider a chemical-resistant apron over the lab coat. |
| Respiratory Protection | For handling powdered this compound, a NIOSH-approved N95 or higher-rated respirator is recommended to prevent inhalation of airborne particles. Work should be performed in a well-ventilated area, preferably within a chemical fume hood. |
Operational Plan for Handling this compound
The following workflow outlines the key steps for the safe handling of this compound in a laboratory setting.
Step-by-Step Handling Procedures
-
Preparation:
-
Put on all required personal protective equipment as detailed in the table above.
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment and reagents to minimize movement in and out of the handling area.
-
-
Handling:
-
When weighing the powdered form of this compound, do so within the chemical fume hood to contain any airborne particles.
-
If dissolving the compound, add the solvent to the this compound slowly to avoid splashing.
-
Conduct all experimental manipulations involving this compound within the chemical fume hood.
-
-
Cleanup and Disposal:
-
Wipe down all work surfaces with an appropriate decontaminating solution.
-
Dispose of all contaminated materials, including gloves, pipette tips, and empty vials, in a clearly labeled hazardous waste container.
-
Remove personal protective equipment, starting with the most contaminated items first, and dispose of them appropriately.
-
Wash hands thoroughly with soap and water after handling is complete.
-
Disposal Plan
All waste materials contaminated with this compound should be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated items such as gloves, weigh boats, and paper towels should be placed in a sealed, labeled hazardous waste bag or container. |
| Liquid Waste | Solutions containing this compound should be collected in a sealed, labeled hazardous waste container. Do not pour down the drain. |
| Sharps | Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container. |
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. If you are unsure of the proper procedures, consult with your institution's environmental health and safety (EHS) department.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
